Fenoprofen
Beschreibung
An anti-inflammatory analgesic and antipyretic highly bound to plasma proteins. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of mild-to-moderate pain and arthritis. This compound has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
This compound is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. This compound inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, this compound activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved indications. This drug has a black box warning from the FDA.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: this compound Calcium (active moiety of); this compound Sodium (active moiety of).
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023045 | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
168-171 °C @ 0.11 MM HG | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slight (calcium salt), 8.11e-02 g/L | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
VISCOUS OIL | |
CAS No. |
29679-58-1, 31879-05-7, 34597-40-5 | |
| Record name | Fenoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenoprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENOPROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171 | |
| Record name | Fenoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Fenoprofen for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended to support research and development activities by offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound are the classical pathway commencing with 3-hydroxyacetophenone and an asymmetric synthesis route for obtaining the enantiomerically pure (S)-(+)-fenoprofen. Additionally, alternative methods such as biocatalytic resolution and Kumada cross-coupling offer stereoselective approaches.
Classical Synthesis of Racemic this compound
This widely referenced pathway involves a five-step sequence starting from 3-hydroxyacetophenone.
Overall Reaction Scheme:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chiral Resolution of Fenoprofen Enantiomers
Abstract: this compound, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is clinically administered as a racemic mixture. However, its therapeutic activity is primarily attributed to the (S)-(+)-enantiomer, which is approximately 35 times more potent as an inhibitor of human platelet cyclooxygenases than the (R)-(-)-enantiomer[1]. This significant difference in pharmacological activity necessitates effective methods for the separation and analysis of its enantiomers. This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of this compound, including chromatographic techniques, enzymatic kinetic resolution, and classical diastereomeric salt formation. Detailed experimental protocols, comparative quantitative data, and process-flow visualizations are presented to aid researchers in the selection and implementation of appropriate resolution strategies.
Chromatographic Resolution Methods
Chromatography is the most prevalent technique for both analytical and preparative scale separation of this compound enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods employed, utilizing either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).
High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric resolution via HPLC is achieved by creating a transient diastereomeric complex between the solute enantiomers and a chiral selector. This can be accomplished by using a column where the chiral selector is immobilized (a CSP) or by adding the selector to the mobile phase (CMPA).
1.1.1 Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving profens. Cellulose ester-based columns, in particular, have demonstrated successful enantioseparation of this compound[2][3].
Experimental Protocol: HPLC with Cellulose Ester CSP [2]
-
Column: Chiralcel OJ (Cellulose ester), 25 cm x 1 cm
-
Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid in a ratio of 90:10:0.05 (v/v/v).
-
Flow Rate: Not specified, but typical for preparative columns.
-
Temperature: 21°C (ambient).
-
Detection: UV at 245 nm.
-
Sample Preparation: this compound is dissolved in the mobile phase.
-
Elution Order: The (S)-enantiomer elutes before the (R)-enantiomer, to which the stationary phase shows a greater affinity[2].
Experimental Protocol: HPLC with Chiralpak CSP [1]
-
Column: Chiralpak, 250 x 4.6 mm I.D., 10 µm particle size.
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid in a ratio of 91.5:8.4:0.1 (v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV, wavelength not specified (265 nm is a common maximum for this compound)[4].
-
Elution Order: The (-)-R enantiomer elutes first, followed by the (+)-S enantiomer[1].
1.1.2 Chiral Mobile Phase Additives (CMPAs)
Cyclodextrins are commonly used as CMPAs. They form inclusion complexes with the enantiomers, leading to different retention times on a standard achiral column (e.g., C18).
Experimental Protocol: HPLC with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) CMPA [4]
-
Column: Nonporous octadecylsilane (C18), 33 x 4.6 mm.
-
Mobile Phase: 98:2 (v/v) aqueous 0.1% Trifluoroacetic Acid (TFA) pH 4.0 (adjusted with Triethylamine) and acetonitrile, containing 15 mM HP-β-CD.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 23°C (ambient).
-
Detection: UV at 265 nm[4].
-
Note: Native β-cyclodextrin was not effective for this compound separation under these conditions; HP-β-CD was required[4].
Workflow for HPLC-Based Chiral Resolution
Caption: Workflow for the chiral separation of this compound using HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents[5][6]. It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component. Polysaccharide-based CSPs are highly effective in SFC for resolving a wide range of chiral drugs, including this compound[7].
Table 1: Comparison of Chromatographic Methods for this compound Resolution
| Method | Chiral Selector | Stationary Phase | Mobile Phase | Elution Order | Reference |
| HPLC | Immobilized Cellulose Ester | Chiralcel OJ | Hexane/2-Propanol/AcOH (90:10:0.05) | S then R | [2] |
| HPLC | Immobilized Polysaccharide | Chiralpak | n-Hexane/IPA/TFA (91.5:8.4:0.1) | R then S | [1] |
| HPLC | HP-β-Cyclodextrin (CMPA) | Nonporous C18 | Aq. TFA/ACN (98:2) + 15mM HP-β-CD | Not Specified | [4] |
| SFC | Polysaccharide-based CSPs | Various | CO2 + Modifier (e.g., Methanol) | Not Specified | [7] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, this is typically achieved through enantioselective esterification.
Core Principle: A racemic mixture of this compound is reacted with an alcohol in the presence of a lipase. The enzyme selectively converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted, desired (S)-enantiomer in high enantiomeric excess.
Key Enzyme: Immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is highly effective for the kinetic resolution of profens[8][9][10].
Experimental Protocol: Irreversible Esterification with Orthoformates [8]
-
Enzyme: Immobilized lipase B from Candida antarctica (Novozym 435).
-
Substrate: Racemic this compound.
-
Acyl Donor: Orthoformates (which hydrolyze in situ to produce alcohol, driving the reaction forward).
-
Solvent: Methylcyclohexane.
-
Process: The enzyme catalyzes the enantioselective esterification of rac-fenoprofen. The use of orthoformates as alcohol donors makes the synthesis of the ester irreversible, which improves the performance of the resolution[8].
-
Outcome: This method allows for the preparation of (S)-fenoprofen in good yield and high optical purity[8].
Table 2: Data for Enzymatic Resolution of this compound
| Enzyme | Method | Acyl Donor | Outcome | Reference |
| Candida antarctica lipase B (Novozym 435) | Irreversible Esterification | Orthoformates | High optical purity of (S)-fenoprofen | [8] |
Workflow for Enzymatic Kinetic Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoprofen's Expanding Mechanistic Profile: A Technical Guide to its Actions Beyond Cyclooxygenase Inhibition
For Immediate Release
A Deep Dive into the Non-Canonical Anti-Inflammatory and Pro-Resolving Pathways of Fenoprofen for Researchers, Scientists, and Drug Development Professionals.
While the non-steroidal anti-inflammatory drug (NSAID) this compound is well-established as a non-selective inhibitor of cyclooxygenase (COX) enzymes, a growing body of evidence reveals a more complex and nuanced mechanism of action.[1][2][3][4][5][6][7] This technical guide synthesizes the current understanding of this compound's therapeutic effects that extend beyond the inhibition of prostaglandin synthesis, offering a valuable resource for researchers and drug developers exploring novel anti-inflammatory and pro-resolving strategies.
Positive Allosteric Modulation of Melanocortin Receptors: A Novel Anti-Arthritic Pathway
Recent groundbreaking research has identified this compound as a positive allosteric modulator (PAM) of melanocortin receptors, specifically MC3R, MC4R, and MC5R.[1][2][3][4][8] This finding distinguishes this compound from other propionic acid-derived NSAIDs, such as ibuprofen, which do not exhibit this activity.[2]
As a PAM, this compound enhances the signaling of endogenous melanocortin peptides, like α-melanocyte-stimulating hormone (α-MSH), without directly activating the receptor itself.[1] This allosteric modulation leads to a potentiation of the natural anti-inflammatory and pro-resolving pathways mediated by the melanocortin system.
Biased Signaling and Pro-Resolving Effects
This compound's interaction with melanocortin receptors is further characterized by biased signaling. It selectively activates the ERK1/2 signaling cascade over the canonical cAMP pathway.[4][8] This biased agonism is significant as it may contribute to a more targeted therapeutic effect with a potentially improved side-effect profile.
A key consequence of this MC3R-mediated activity is the promotion of pro-resolving cellular processes. This compound has been shown to enhance macrophage phagocytosis and efferocytosis (the clearance of apoptotic cells), effects that are independent of COX inhibition and are significantly diminished in MC3R-deficient mice.[1][2][3] These actions are critical for the resolution of inflammation and the restoration of tissue homeostasis.
Quantitative Data on Melanocortin Receptor Modulation
| Parameter | Receptor | Value | Notes | Reference |
| PAM Activity | Human MC3R | Leftward shift of α-MSH concentration-response curve | This compound at 10 µM potentiates the effect of α-MSH. | [1] |
| Mouse MC3R | Leftward shift of α-MSH concentration-response curve | Similar potentiation observed in the mouse ortholog. | [1] | |
| Human MC4R | Positive Allosteric Modulator | This compound demonstrates PAM activity. | [2][3] | |
| Human MC5R | Positive Allosteric Modulator | This compound demonstrates PAM activity. | [2][3] | |
| Biased Signaling | Human MC3-5R | Selective activation of ERK1/2 pathway | No significant activation of the canonical cAMP pathway. | [4] |
Experimental Protocols
1.3.1. Melanocortin Receptor PAM Activity Assay (cAMP Measurement)
This protocol is based on the methods described in the key literature.[1][8]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human melanocortin receptor of interest (e.g., MC3R) are cultured in appropriate media.
-
Assay Principle: The assay measures the intracellular accumulation of cyclic AMP (cAMP) in response to receptor activation. A Homogeneous Time Resolved Fluorescence (HTRF) cAMP assay is a common method.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
For "agonist mode," cells are treated with a range of this compound concentrations to confirm it does not directly stimulate cAMP production.
-
For "PAM mode," cells are incubated with a fixed, sub-maximal concentration (e.g., EC20) of the endogenous agonist (e.g., α-MSH) in the presence of varying concentrations of this compound.
-
Following incubation, cells are lysed, and the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate) are added.
-
The fluorescence is read at the appropriate wavelengths, and the ratio of the signals is used to determine the cAMP concentration.
-
-
Data Analysis: The potentiation of the agonist response by this compound is observed as a leftward shift in the agonist's concentration-response curve.
1.3.2. Macrophage Phagocytosis Assay
This protocol is a generalized representation of the methods used to demonstrate this compound's pro-resolving effects.[1][9][10][11][12][13]
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice.
-
Target Preparation: Bacteria (e.g., E. coli) are labeled with a fluorescent marker (e.g., FITC). For efferocytosis, neutrophils are isolated and induced to undergo apoptosis, then labeled with a fluorescent dye.
-
Phagocytosis Assay:
-
Macrophages are plated in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with this compound, a control vehicle, or other compounds for a specified time.
-
The fluorescently labeled targets (bacteria or apoptotic neutrophils) are added to the macrophage cultures.
-
The co-culture is incubated to allow for phagocytosis.
-
Non-ingested targets are washed away.
-
The fluorescence of the ingested targets within the macrophages is quantified using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis: An increase in fluorescence intensity in the this compound-treated group compared to the control indicates enhanced phagocytosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's allosteric modulation of the MC3 receptor.
Caption: Workflow for assessing macrophage phagocytosis.
Other Potential Non-COX Mechanisms of this compound
While the evidence for melanocortin receptor modulation is robust, preliminary data and the known activities of other NSAIDs suggest additional COX-independent mechanisms for this compound that warrant further investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Several NSAIDs are known to act as ligands for PPARs, particularly PPARγ, which are nuclear receptors that play a role in regulating inflammation. While direct, quantitative data for this compound's activity on PPARγ is currently limited, its structural similarity to other PPARγ-modulating NSAIDs suggests this as a plausible mechanism contributing to its anti-inflammatory effects.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Inhibition of FAAH increases the levels of endogenous cannabinoids, such as anandamide, which have analgesic and anti-inflammatory properties. Some NSAIDs have been shown to inhibit FAAH.[14][15][16][17][18] While this compound has not been identified as a potent FAAH inhibitor, even modest inhibition could contribute to its overall therapeutic profile, potentially through synergistic effects with COX inhibition.
Modulation of Neutrophil Migration
NSAIDs can inhibit the migration of neutrophils to sites of inflammation through COX-independent mechanisms, such as the inhibition of the PI3K/Akt signaling pathway.[19][20][21][22][23] Direct studies on this compound's impact on neutrophil chemotaxis are needed to fully elucidate its role in modulating this key aspect of the inflammatory response.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a central regulator of pro-inflammatory gene expression. Given that PPARγ activation can lead to the inhibition of the NF-κB pathway, it is conceivable that this compound could exert anti-inflammatory effects through this downstream pathway.[24][25][26][27] However, direct evidence for this compound's impact on NF-κB signaling is required.
Future Directions and Conclusion
The discovery of this compound's activity as a positive allosteric modulator of melanocortin receptors marks a significant advancement in our understanding of its therapeutic effects, particularly in the context of inflammatory arthritis. This COX-independent mechanism, with its pro-resolving and biased signaling properties, opens new avenues for drug development and repositioning strategies.
Further research is warranted to quantify the in vivo relevance of this and other potential non-COX mechanisms of this compound. A deeper understanding of these pathways will not only provide a more complete picture of how this established drug works but may also pave the way for the development of a new generation of anti-inflammatory and pro-resolving therapies with improved efficacy and safety profiles.
References
- 1. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Exploring Inflammatory Disease Drug Effects on Neutrophil Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. criver.com [criver.com]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. gcris.ieu.edu.tr [gcris.ieu.edu.tr]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Fenoprofen with Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular docking of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), with its primary therapeutic targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting these enzymes, thereby blocking the synthesis of prostaglandins.[1][2] This document details the molecular interactions, binding affinities, and experimental protocols relevant to the in silico analysis of this compound's binding mechanisms. The information presented is intended to support further research and drug development efforts in the field of anti-inflammatory therapeutics.
Introduction
This compound is a propionic acid derivative that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] The constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa, while the inducible COX-2 isoform is upregulated at sites of inflammation.[3] this compound's therapeutic effects are primarily attributed to its inhibition of COX-2, while its gastrointestinal side effects are linked to the inhibition of COX-1.[3] Understanding the molecular basis of this compound's interaction with these isoforms through computational methods like molecular docking is crucial for the development of more selective and safer NSAIDs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. This guide summarizes the available quantitative data, outlines detailed experimental protocols for such studies, and visualizes the key pathways and workflows.
Target Proteins: COX-1 and COX-2
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] While COX-1 and COX-2 share a high degree of sequence and structural homology, key differences in their active sites allow for the development of isoform-selective inhibitors. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This difference creates a hydrophobic side pocket in COX-2 that is absent in COX-1.
Quantitative Data Summary
The following tables summarize the key quantitative data from molecular docking and experimental studies of this compound with COX-1 and COX-2.
Table 1: Binding Affinities and Inhibition Data for this compound
| Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| COX-1 | -7.4 | 36 | Data not available |
| COX-2 | -7.6 | Data not available | Data not available |
Table 2: Key Amino Acid Interactions of this compound with COX-1 and COX-2
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| COX-1 | Tyr385 | Hydrogen Bond |
| Further detailed interactions not specified in the available literature. | ||
| COX-2 | Tyr385, Ser530 | Inferred from studies on structurally similar fenamic acids. |
| Further detailed interactions not specified in the available literature. |
Note: The available literature provides limited specific data on the inhibition constant (Ki) and a comprehensive list of interacting amino acid residues for this compound with both COX isoforms. The interaction with Tyr385 and Ser530 in COX-2 is an inference based on the behavior of structurally similar molecules.
Signaling Pathway
The inhibition of COX-1 and COX-2 by this compound disrupts the cyclooxygenase pathway, leading to a reduction in the production of prostaglandins. The following diagram illustrates this signaling cascade.
Experimental Protocols
This section outlines a typical experimental workflow for conducting a molecular docking study of this compound with COX-1 and COX-2.
Preparation of Receptor and Ligand
-
Receptor Preparation:
-
The three-dimensional crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structures are saved in the PDBQT format for use with docking software like AutoDock.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database such as PubChem.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.
-
The prepared ligand structure is also saved in the PDBQT format.
-
Grid Box Generation
A grid box is defined around the active site of each COX isoform to specify the search space for the docking simulation. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the receptor's active site. The simulation will generate multiple binding poses, each with a corresponding binding energy score.
Analysis of Docking Results
The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between this compound and the amino acid residues in the active site are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Conclusion
This technical guide has summarized the current understanding of the molecular docking of this compound with its target proteins, COX-1 and COX-2. The provided quantitative data, though limited, indicates a slightly higher binding affinity of this compound for COX-2 over COX-1, which is consistent with its pharmacological profile. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to conduct further in silico investigations. Future studies should aim to determine the experimental Ki values for this compound with both COX isoforms and to elucidate the complete set of interacting amino acid residues to provide a more comprehensive picture of its binding mechanism. Such data will be invaluable for the rational design of next-generation NSAIDs with improved efficacy and safety profiles.
References
A Technical Guide to the Stereoselective Synthesis of (S)-Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
(S)-Fenoprofen, the eutomer of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, is a critical target in pharmaceutical synthesis due to its enhanced therapeutic activity compared to the racemic mixture. This technical guide provides an in-depth overview of the principal stereoselective methods for the synthesis of (S)-fenoprofen, complete with detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic pathways.
Core Synthetic Strategies
The stereoselective synthesis of (S)-fenoprofen can be broadly categorized into three main approaches:
-
Kinetic Resolution of a Racemic Mixture: This classic method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Enzymatic kinetic resolution is a particularly powerful and widely used technique in this category.
-
Asymmetric Catalysis: This modern approach utilizes a chiral catalyst to directly create the desired stereocenter from a prochiral substrate. Key examples include asymmetric hydrogenation, asymmetric epoxidation, and asymmetric cross-coupling reactions.
-
Use of Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Esterification
Enzymatic kinetic resolution is a highly effective method for obtaining enantiopuer (S)-fenoprofen. The strategy relies on the enantioselective esterification of racemic this compound, where a lipase preferentially catalyzes the esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid. The use of orthoformates as alcohol donors makes the reaction irreversible, leading to high yields and enantiomeric excess.[1]
Quantitative Data
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-fenoprofen (%) | ee of (S)-fenoprofen (%) |
| Novozym 435 (immobilized Candida antarctica lipase B) | Trimethyl orthoformate | Methylcyclohexane | 45 | 72 | ~50 | 21 | 96 |
Experimental Protocol
Materials:
-
rac-Fenoprofen calcium salt hydrate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Trimethyl orthoformate
-
Methylcyclohexane
-
Sulfuric acid (0.5 N)
-
tert-Butylmethylether
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of racemic this compound: Dissolve rac-fenoprofen calcium salt hydrate in water and acidify to pH 3.0 with 0.5 N sulfuric acid. Extract the precipitated this compound with tert-butylmethylether. Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain racemic this compound.[1]
-
Enzymatic Esterification: In a flask, dissolve racemic this compound (1.0 g) and trimethyl orthoformate in methylcyclohexane. Add Novozym 435 and stir the suspension at 45 °C.[1]
-
Monitoring the Reaction: Periodically take aliquots and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (S)-fenoprofen.
-
Work-up: Once the conversion reaches approximately 50%, filter off the enzyme. The unreacted (+)-(S)-fenoprofen can be recovered from the filtrate. The organic phase is washed until neutral, dried over anhydrous sodium sulfate, and evaporated in vacuo to yield (+)-(S)-fenoprofen.[1]
Logical Workflow
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Asymmetric Synthesis via Calcium-Complex Mediated Epoxidation
This stereoselective approach involves the asymmetric epoxidation of an α,β-unsaturated ketone precursor, followed by a series of transformations to yield (S)-fenoprofen. A chiral calcium complex, prepared from CaCl₂ and a BINOL-derived ligand, is used to induce enantioselectivity in the epoxidation step.[2]
Quantitative Data
| Ligand | Oxidant | Solvent | Temp (°C) | Yield of Epoxide (%) | ee of Epoxide (%) | Overall Yield of (S)-fenoprofen (%) | ee of (S)-fenoprofen (%) |
| (S)-6,6'-Diphenyl-BINOL | tert-Butyl hydroperoxide | Ethanol | -10 | 85 | 84 | 46.9 (from epoxy ketone) | 95 (after crystallization) |
Experimental Protocol
Materials:
-
3-Phenoxybenzaldehyde
-
Acetophenone
-
(S)-6,6'-Diphenyl-BINOL
-
Potassium tert-butoxide
-
Calcium chloride (anhydrous)
-
tert-Butyl hydroperoxide (TBHP)
-
Zinc borohydride
-
Trimethylaluminum
-
Sodium periodate on silica gel
Procedure:
-
Synthesis of Chalcone: Prepare the m-phenoxy chalcone by the base-catalyzed condensation of 3-phenoxybenzaldehyde and acetophenone.
-
Preparation of Chiral Catalyst: A mixture of (S)-6,6'-diphenyl-BINOL and potassium tert-butoxide is treated with anhydrous CaCl₂ in absolute ethanol to generate the chiral calcium catalyst.[2]
-
Asymmetric Epoxidation: The m-phenoxy chalcone is reacted with tert-butyl hydroperoxide in the presence of the chiral calcium catalyst at -10°C for 30 hours to yield the corresponding chiral epoxy ketone. The enantiomeric excess can be enhanced by crystallization.[2]
-
Reduction of Epoxy Ketone: The epoxy ketone is reduced with zinc borohydride at 0°C to give the corresponding epoxy alcohol.[2]
-
Methylation and Oxidative Cleavage: The epoxy alcohol is then treated with trimethylaluminum, followed by oxidative cleavage with sodium periodate on silica gel and subsequent oxidation with sodium dihydrogen phosphate to afford (S)-(+)-Fenoprofen.[2]
Synthetic Pathway
Caption: Asymmetric Synthesis of (S)-Fenoprofen via Epoxidation.
Asymmetric Synthesis via Cobalt-Catalyzed Kumada Cross-Coupling
A highly efficient method for the synthesis of (S)-fenoprofen involves the asymmetric Kumada cross-coupling of a racemic α-bromo ester with an aryl Grignard reagent, catalyzed by a cobalt-bisoxazoline complex. This is followed by a simple deprotection step to yield the final product with high enantioselectivity and yield.[1][3]
Quantitative Data
| Ligand | Cobalt Salt | Grignard Reagent | Solvent | Temp (°C) | Yield of Ester (%) | ee of Ester (%) | Overall Yield of (S)-fenoprofen (%) |
| (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | CoI₂ | 3-Phenoxyphenylmagnesium bromide | THF | -80 | 87 | 92 | 70 |
Experimental Protocol
Materials:
-
Racemic 2-bromopropionic acid benzyl ester
-
3-Bromophenoxybenzene
-
Magnesium turnings
-
Cobalt(II) iodide (CoI₂)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)
-
Tetrahydrofuran (THF, anhydrous)
-
Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
Preparation of Grignard Reagent: Prepare 3-phenoxyphenylmagnesium bromide from 3-bromophenoxybenzene and magnesium turnings in anhydrous THF.
-
Asymmetric Cross-Coupling: In a dry Schlenk flask under argon, prepare the catalyst by stirring CoI₂ and the chiral bisoxazoline ligand in anhydrous THF. Cool the mixture to -80°C and add the racemic 2-bromopropionic acid benzyl ester, followed by the dropwise addition of the Grignard reagent. Stir the reaction at -80°C for 12 hours.[3]
-
Work-up and Purification of Ester: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to obtain (S)-fenoprofen benzyl ester.
-
Deprotection: Dissolve the (S)-fenoprofen benzyl ester in methanol and add Pd/C. Stir the mixture under a hydrogen atmosphere for 6 hours. Filter the reaction mixture, concentrate the filtrate, and purify by silica gel column chromatography to afford (S)-fenoprofen.
Synthetic Pathway
References
- 1. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt-bisoxazoline-catalyzed asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure and Polymorphism of Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphic behavior of fenoprofen. The document focuses primarily on the well-characterized this compound calcium dihydrate, for which detailed crystallographic data is available. It also addresses the current knowledge regarding the solid-state properties of this compound free acid and its enantiomeric forms.
Introduction to this compound and the Importance of its Solid-State Properties
This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4][5] this compound is a chiral molecule, with the (+)-(S)-enantiomer being the pharmacologically active form.[6][7] In vivo, the less active (R)-enantiomer undergoes stereoselective conversion to the (S)-enantiomer.[6]
The solid-state properties of an active pharmaceutical ingredient (API) like this compound, including its crystal structure and polymorphism, are critical in drug development. Different polymorphic forms of a drug can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding and control of this compound's solid-state forms are essential for ensuring consistent product quality and therapeutic efficacy.
Crystal Structure of this compound Calcium Dihydrate
The most extensively characterized crystalline form of this compound is its racemic calcium salt in the dihydrate form. Single-crystal X-ray diffraction has provided detailed insights into its structure.
Crystallographic Data
The crystallographic data for racemic this compound calcium dihydrate has been determined and is summarized in the table below.[8][9]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 19.018 Å |
| b | 7.738 Å |
| c | 19.472 Å |
| α | 90° |
| β | 91.66° |
| γ | 90° |
| Z | 4 |
Table 1: Crystallographic data for racemic this compound calcium dihydrate at room temperature.
The asymmetric unit of the crystal structure contains both the (R)- and (S)-enantiomers of the this compound anion, one calcium cation, and two water molecules.[9]
Polymorphism and Other Solid-State Forms of this compound
While extensive polymorphism of this compound free acid has not been reported, its calcium salt is known to exist in different hydrated and amorphous forms.
This compound Calcium Monohydrate
Upon heating, this compound calcium dihydrate undergoes dehydration to form a monohydrate.[10][11][12] This transformation can be observed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10][11][12]
Liquid Crystalline Form of this compound Calcium
A thermotropic mesophase, or liquid crystalline form, of this compound calcium can be produced by heating the crystalline dihydrate to remove the water of crystallization.[3][13] This form has a lower degree of order compared to the crystalline state.
Hollow Crystals of this compound Calcium Dihydrate
Under certain crystallization conditions, this compound calcium dihydrate has been observed to form hollow crystals.
This compound Free Acid: An Unresolved Picture
The solid-state properties of this compound free acid are not as well-defined as its calcium salt. There are conflicting reports in the literature, with some sources describing it as a viscous oil and others as a solid with a melting point around 171°C.[1][2][6][8] To date, a definitive, indexed single-crystal structure of this compound free acid is not publicly available. The lack of extensive crystallographic data suggests that it may be challenging to crystallize or may exist as a low-melting solid. However, studies have shown that this compound free acid can be amorphized in mixtures with nanocellulose to improve its solubility.[4] A study on the related compound fenbufen did not yield any new polymorphic forms of the free acid during screening.
Experimental Protocols
This section outlines the methodologies for the characterization and preparation of different solid-state forms of this compound.
Characterization of this compound Calcium Dihydrate
Powder X-ray Diffraction (PXRD)
-
Objective: To confirm the crystalline form and determine the unit cell parameters.
-
Sample Preparation: A 1:1 weight ratio of this compound calcium dihydrate and an internal standard (e.g., a 1:3 mixture of silicon powder and silver behenate) are gently mixed. The mixture is sieved onto a zero-background sample holder wetted with a volatile solvent like methylene chloride.[8]
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Collection: Data is typically collected over a 2θ range of 2° to 40°.
-
Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters.
Thermal Analysis (DSC and TGA)
-
Objective: To study the thermal behavior, including dehydration and melting events.
-
Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.
-
Procedure: A small, accurately weighed sample (typically 3-10 mg) is placed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Analysis: DSC thermograms reveal endothermic and exothermic events, while TGA tracks mass loss as a function of temperature.
Preparation of Amorphous this compound
Amorphization with Nanocellulose
-
Objective: To prepare an amorphous solid dispersion of this compound free acid to enhance solubility.
-
Procedure: Powder mixtures of this compound free acid and nanocellulose are prepared. The sealed vials containing the mixture are heated to the melting temperature of this compound for one hour. The samples are then allowed to cool to room temperature.[4]
Mandatory Visualizations
This compound's Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.
Experimental Workflow for Polymorph Screening
A general experimental workflow for the screening of polymorphic forms of an API like this compound is outlined below. This process aims to explore a wide range of crystallization conditions to identify different solid-state forms.
References
- 1. Insights into the electronic structure of non-steroidal anti-inflammatory drugs: soft X-ray study of this compound, ketoprofen and methyl salicylate in t ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03600J [pubs.rsc.org]
- 2. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. The characterisation of a this compound prodrug [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Fenoprofen Calcium
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Fenoprofen Calcium, a non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, development, and formulation activities by providing detailed data, experimental context, and an understanding of the molecule's fundamental characteristics.
Chemical and Physical Properties
This compound calcium is the calcium salt dihydrate of this compound, an arylacetic acid derivative.[1] It is a white crystalline powder.[1][2] Its primary therapeutic activities include anti-inflammatory, analgesic, and antipyretic effects, which are attributed to its inhibition of prostaglandin synthesis.[2][3][4]
Data Summary
The quantitative physicochemical properties of this compound calcium are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Chemical Name | (±)-α-Methyl-3-phenoxy-benzeneacetic acid, calcium salt dihydrate | [1] |
| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O | [1][5] |
| Molecular Weight | 558.65 g/mol | [1][5] |
| Appearance | White crystalline powder | [1][2] |
| pKa | 4.5 (at 25°C) | [1][2][6] |
| Solubility (Water) | Slightly soluble; 2.89 ± 0.2 mg/mL (crystalline dihydrate) | [1][2] |
| Solubility (Organic) | ~15 mg/mL in Alcohol (95%) at 25°C; ~33 mg/mL in DMSO & DMF | [2][7] |
| Crystal Form | Dihydrate is the common crystalline form. Can form a thermotropic liquid crystal. | [8][9] |
| Thermal Behavior | Endothermic peak at ~89°C upon heating, linked to water loss. | [10] |
Detailed Physicochemical Characterization
A thorough understanding of this compound calcium's properties is critical for formulation development, as these characteristics directly influence bioavailability, stability, and manufacturing processes.[11][12]
Solubility Profile
The solubility of this compound calcium is a key determinant of its dissolution rate and subsequent absorption.
-
Aqueous Solubility : It is characterized as slightly soluble in water.[1][2] The solubility of the stable crystalline dihydrate form is approximately 2.89 mg/mL.
-
Organic Solvent Solubility : The compound shows significantly higher solubility in organic solvents. It is soluble in 95% alcohol to the extent of about 15 mg/mL at 25°C and in solvents like DMSO and dimethylformamide, its solubility is approximately 33 mg/mL.[2][7] It is insoluble in non-polar solvents such as benzene.[1][2]
-
pH-Dependent Solubility : As the salt of a weak acid with a pKa of 4.5, its solubility is expected to increase in environments with a pH above its pKa, where the this compound molecule will be in its ionized, more soluble form.
Acidity Constant (pKa)
The pKa of this compound calcium is 4.5.[1][2] This value indicates that it is a weak acid. The pKa is a critical parameter as it governs the extent of ionization of the drug at different physiological pH levels, which in turn affects its absorption, distribution, and excretion. For oral administration, the drug will be predominantly in its non-ionized, less soluble form in the acidic environment of the stomach (pH 1-3) and will transition to its ionized, more soluble form in the more alkaline environment of the small intestine.
Crystallinity and Polymorphism
This compound calcium typically exists as a crystalline dihydrate.[8][9] The crystalline structure and the water molecules within it play a significant role in the compound's stability and physical properties.
-
Dehydration and Hydration : Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show that upon heating, the dihydrate form loses water.[9] An endothermic peak around 89°C is associated with the loss of water, leading to the formation of a liquid crystal mesophase.[10] The activation energy for this dehydration process has been shown to differ for the two water molecules, suggesting they reside in slightly different environments within the crystal lattice.[8][9]
-
Thermotropic Mesophase : The formation of a thermotropic (heat-induced) liquid crystal is a notable characteristic.[10] This mesophase has a significantly higher maximum solubility (~5.0-6.9 mg/mL) compared to the crystalline dihydrate form. However, this form's stability is dependent on relative humidity, and it can revert to the crystalline dihydrate.
Experimental Protocols
The characterization of this compound calcium involves a suite of analytical techniques to determine its identity, purity, and physical properties.[11]
Methodologies for Physicochemical Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : These thermal analysis techniques are used to study the dehydration and melting behavior of this compound calcium. DSC measures the heat flow associated with thermal transitions, identifying events like water loss and phase changes.[9] TGA measures changes in mass as a function of temperature, quantifying the loss of water of crystallization.[9]
-
X-Ray Powder Diffraction (XRPD) : XRPD is a primary method for analyzing the crystal structure of a material. It provides a unique diffraction pattern for the crystalline dihydrate form and can be used to differentiate it from other forms, such as the liquid crystalline mesophase or any amorphous content.[8][9] Single-crystal X-ray diffraction has been used to determine the precise crystal packing arrangement and the coordination of the calcium ions.[8][9]
-
Spectroscopy (FTIR, NMR) : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule and can differentiate between the crystalline dihydrate and the liquid crystalline forms based on their distinct vibrational modes.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the this compound molecule.[11]
-
Solubility Determination : The shake-flask method is a standard protocol for determining equilibrium solubility. A surplus of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination : Potentiometric titration is a common method for pKa determination. The drug is dissolved in water or a co-solvent mixture and is titrated with a standard acid or base. The pKa is then calculated from the resulting pH titration curve.
Visualization of Experimental Workflow
The logical flow for a comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound calcium is depicted below.
Mechanism of Action: Cyclooxygenase Inhibition
The therapeutic effects of this compound are derived from its activity as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[14] It targets both COX-1 and COX-2, which are the key enzymes in the biosynthetic pathway that converts arachidonic acid into prostaglandins.[5][14] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[14] By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating the associated symptoms.[4]
Signaling Pathway Diagram
The diagram below illustrates the cyclooxygenase pathway and the inhibitory action of this compound.
References
- 1. Nalfon (this compound Calcium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DailyMed - this compound CALCIUM capsule [dailymed.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labinsights.nl [labinsights.nl]
- 12. pharmainventor.com [pharmainventor.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
In Vitro Metabolism of Fenoprofen: A Technical Guide to Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound undergoes extensive metabolic transformation, primarily through oxidation and glucuronidation, leading to the formation of key metabolites including 4'-hydroxythis compound and this compound acyl glucuronide. This document details the primary metabolic pathways, presents quantitative data from in vitro studies, outlines established experimental protocols for metabolite identification, and provides visual representations of these processes to aid in understanding. The information herein is intended to support researchers and drug development professionals in designing and interpreting in vitro drug metabolism studies for this compound and related compounds.
Introduction
This compound is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] Like many xenobiotics, its pharmacological activity and clearance are significantly influenced by metabolic processes primarily occurring in the liver.[2][3] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or potentially toxic metabolites.
The metabolism of this compound is characterized by two major biotransformation pathways:
-
Phase I Metabolism: Primarily oxidation, leading to the formation of hydroxylated metabolites.
-
Phase II Metabolism: Dominated by the conjugation of the carboxylic acid group with glucuronic acid.
This guide will delve into the specifics of these pathways as elucidated by in vitro experimental systems.
Primary Metabolic Pathways of this compound
In vitro studies, predominantly utilizing human liver microsomes and hepatocytes, have identified two principal metabolites of this compound.[4][5]
Hydroxylation (Phase I)
The primary Phase I metabolic pathway for this compound is aromatic hydroxylation, resulting in the formation of 4'-hydroxythis compound .[2][6] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. While specific CYP isoform contributions for this compound hydroxylation are not extensively detailed in the public literature, CYP2C9 is a common catalyst for the metabolism of many NSAIDs and is a likely candidate.[7][8]
Glucuronidation (Phase II)
This compound possesses a carboxylic acid moiety, which is a prime substrate for glucuronidation. This process involves the covalent linkage of glucuronic acid, from the co-substrate uridine diphosphate-glucuronic acid (UDPGA), to the drug molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of This compound acyl glucuronide .[9][10] This conjugation significantly increases the water solubility of the compound, facilitating its excretion.[10] The glucuronidation of profens can be catalyzed by several UGT isoforms, including UGT1A9 and UGT2B7.[10][11]
Stereoselectivity
This compound is a chiral compound, and its metabolism exhibits stereoselectivity.[6][12] In vitro studies have shown that the rates of glucuronide formation can be different for the R- and S-enantiomers of this compound.[9]
Quantitative Data on this compound Metabolism
The following tables summarize the key metabolites of this compound identified in in vitro systems. Due to the limited availability of comprehensive kinetic data in the public domain, the information is presented to highlight the primary metabolic products.
Table 1: Major Metabolites of this compound Identified in Vitro
| Metabolite Name | Metabolic Pathway | Enzyme Family | In Vitro System |
| 4'-Hydroxythis compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Human Liver Microsomes, Hepatocytes |
| This compound Acyl Glucuronide | Glucuronidation | UDP-Glucuronosyltransferase (UGT) | Human Liver Microsomes, Hepatocytes |
Experimental Protocols for In Vitro Metabolite Identification
The following sections provide detailed methodologies for key in vitro experiments used to study this compound metabolism.
Incubation with Human Liver Microsomes (HLM)
This is a common in vitro system for studying Phase I and Phase II metabolism.
Objective: To identify metabolites formed by microsomal enzymes (CYPs and UGTs).
Materials:
-
Cryopreserved Human Liver Microsomes (pooled donor)
-
This compound solution (in a suitable organic solvent, e.g., methanol or DMSO)
-
NADPH regenerating system (for CYP-mediated reactions)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated reactions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., a structurally related compound not present in the matrix)
Procedure:
-
Thaw cryopreserved HLMs on ice.
-
Prepare an incubation mixture containing phosphate buffer, HLMs, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (for hydroxylation) or UDPGA (for glucuronidation).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for metabolites using LC-MS/MS.
Incubation with Human Hepatocytes
Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive in vitro model.[13][14]
Objective: To identify both Phase I and Phase II metabolites in a whole-cell system.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
This compound solution
-
Multi-well culture plates
-
Acetonitrile
-
Internal standard
Procedure:
-
Thaw and plate hepatocytes in multi-well plates according to the supplier's protocol.
-
Allow cells to attach and recover.
-
Replace the medium with fresh medium containing this compound at the desired concentration.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for various time points.
-
At each time point, collect both the medium and the cells.
-
Quench the reaction and extract metabolites by adding ice-cold acetonitrile with an internal standard to both the medium and lysed cells.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant by LC-MS/MS.
Metabolite Identification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites.[15]
Objective: To separate, detect, and structurally elucidate this compound and its metabolites.
Typical LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column is commonly used for the separation of this compound and its metabolites.[16]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve ionization.[15]
-
Ionization Source: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like this compound.[15]
-
Mass Spectrometry: A tandem mass spectrometer is used to acquire full scan MS data for metabolite detection and product ion spectra (MS/MS) for structural confirmation. The precursor-to-product ion transitions for this compound and its expected metabolites are monitored.[15]
Visualizations
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for metabolite identification.
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for metabolite identification.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. efsa.europa.eu [efsa.europa.eu]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantification of this compound in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Repurposed NSAID: A Technical Guide to the Discovery of Fenoprofen as an Allosteric Modulator of Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The established non-steroidal anti-inflammatory drug (NSAID), fenoprofen, has been identified as a novel allosteric modulator of melanocortin receptors (MCRs), a discovery that opens new avenues for therapeutic intervention in inflammatory diseases and potentially other conditions. This technical guide provides an in-depth overview of the seminal research that unveiled this new function of this compound, focusing on its mechanism of action as a positive allosteric modulator (PAM) and a biased agonist. This guide will detail the experimental workflows, present the key quantitative data, and visualize the intricate signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Serendipitous Discovery
The journey to uncovering this compound's allosteric properties began with a screening of a library of over 1,400 known pharmacologically active compounds for positive allosteric modulators of the melanocortin-3 receptor (MC3R).[1][2][3] This drug repositioning strategy led to the identification of this compound as a potent PAM at not only MC3R but also at MC4R and MC5R.[1][2] This finding was particularly significant as it revealed a mechanism of action for this compound that is entirely independent of its well-documented cyclooxygenase (COX) inhibitory activity.[1][2]
Subsequent research further elucidated the nuances of this compound's interaction with MCRs, demonstrating that it functions as a biased allosteric enhancer.[4][5] Specifically, this compound was found to selectively activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade without significantly engaging the canonical cyclic adenosine monophosphate (cAMP) pathway.[4][5] This biased agonism presents an exciting prospect for developing therapeutics with improved side-effect profiles.
Data Presentation: Quantifying Allosteric Modulation
The allosteric effects of this compound on melanocortin receptors have been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature, showcasing the positive allosteric modulation and biased signaling profile of this compound.
| Receptor | Agonist | This compound Concentration | Fold Shift in Agonist Potency (EC50) | Reference |
| Human MC3R | α-MSH | 10 µM | ~10 | [2] |
| Mouse MC3R | α-MSH | 10 µM | ~5 | [2] |
| Human MC4R | α-MSH | 10 µM | ~3 | [2] |
| Human MC5R | α-MSH | 10 µM | ~4 | [2] |
Table 1: Positive Allosteric Modulation of this compound on Melanocortin Receptors. This table illustrates the potentiation of the endogenous agonist α-MSH activity by this compound, as indicated by the leftward shift in the EC50 values.
| Receptor | Signaling Pathway | This compound Effect | Reference |
| MC3R, MC4R, MC5R | cAMP Accumulation | No significant agonistic activity alone; potentiates agonist-induced cAMP signaling. | [2][4] |
| MC3R, MC4R, MC5R | ERK1/2 Phosphorylation | Induces ERK1/2 phosphorylation, demonstrating biased agonism. | [4][5] |
| MC1R | cAMP Accumulation & ERK1/2 Phosphorylation | No significant activity. | [4] |
Table 2: Biased Signaling Profile of this compound at Melanocortin Receptors. This table highlights the preferential activation of the ERK1/2 pathway by this compound, a hallmark of its biased allosteric agonism.
Experimental Protocols: Methodologies for Characterization
The discovery and characterization of this compound as an allosteric modulator involved a series of key experiments. The following are detailed protocols for these assays, providing a guide for researchers looking to replicate or build upon this work.
High-Throughput Screening for Allosteric Modulators
The initial identification of this compound was achieved through a high-throughput screening campaign.
-
Objective: To identify positive allosteric modulators of the human MC3R from a library of known drugs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human MC3R.
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay was used to measure changes in intracellular cAMP levels.
-
Protocol:
-
CHO-hMC3R cells are seeded into 384-well plates.
-
Compounds from the library are added to the wells at a final concentration of 10 µM.
-
For the "PAM mode" screen, a sub-optimal concentration (EC20) of the agonist α-MSH is added to the wells along with the library compounds.
-
The plates are incubated to allow for receptor stimulation and cAMP production.
-
HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells.
-
After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF ratio indicates an increase in intracellular cAMP.
-
Hits are identified as compounds that significantly enhance the α-MSH-induced cAMP response.
-
cAMP Accumulation Assay for PAM Characterization
To confirm and quantify the PAM activity of this compound, concentration-response curves were generated.
-
Objective: To determine the effect of this compound on the potency of MCR agonists.
-
Cell Lines: HEK293 cells transiently or stably expressing human or mouse MC1R, MC3R, MC4R, or MC5R.
-
Assay Principle: HTRF cAMP assay.
-
Protocol:
-
Cells expressing the target MCR are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of the agonist (e.g., α-MSH) in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).
-
Following incubation, intracellular cAMP levels are measured using an HTRF cAMP assay kit according to the manufacturer's instructions.
-
Data are plotted as concentration-response curves, and EC50 values are calculated to determine the fold-shift in agonist potency.
-
ERK1/2 Phosphorylation Assay for Biased Agonism
The biased signaling of this compound was investigated by measuring its effect on the ERK1/2 pathway.
-
Objective: To assess the ability of this compound to induce ERK1/2 phosphorylation.
-
Cell Line: HEK293 cells expressing the target MCR.
-
Assay Principle: Western blotting to detect phosphorylated ERK1/2.
-
Protocol:
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are serum-starved for 4-6 hours prior to stimulation.
-
Cells are treated with this compound, an MCR agonist, or vehicle for a specified time (e.g., 5-15 minutes).
-
Following stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
The discovery of this compound as a biased allosteric modulator of melanocortin receptors represents a significant advancement in our understanding of this drug's pharmacology and opens up exciting new possibilities for its therapeutic application. The ability of this compound to selectively activate the ERK1/2 pathway while having minimal impact on the cAMP pathway could be leveraged to develop novel anti-inflammatory agents with a reduced risk of the side effects associated with broad MCR activation.
Future research should focus on several key areas:
-
Structural Biology: Elucidating the precise binding site of this compound on the MCRs through techniques such as cryo-electron microscopy will be crucial for understanding the molecular basis of its allosteric modulation and for designing more potent and selective modulators.
-
In Vivo Studies: Further in vivo studies are needed to fully characterize the therapeutic potential of this compound's allosteric activity in models of inflammatory and other diseases.
-
Lead Optimization: The this compound scaffold can serve as a starting point for medicinal chemistry efforts to develop novel allosteric modulators with improved potency, selectivity, and pharmacokinetic properties.
This technical guide has provided a comprehensive overview of the discovery of this compound as an allosteric modulator. By detailing the experimental approaches, presenting the key data, and visualizing the underlying mechanisms, we hope to facilitate further research in this promising area of drug discovery.
References
- 1. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fenoprofen Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] As a non-selective inhibitor, it targets both COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with improved therapeutic profiles and reduced side effects. This technical guide provides an in-depth overview of the core SAR principles of this compound, supported by available data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Structure-Activity Relationships of this compound
The foundational structure of this compound is 2-(3-phenoxyphenyl)propanoic acid.[2] SAR studies have revealed several key structural features that are critical for its inhibitory activity against COX enzymes.
Key SAR Insights:
-
Position of the Phenoxy Group: The placement of the phenoxy group on the phenyl ring of the arylpropionic acid is a critical determinant of activity. The meta (position 3) substitution, as seen in this compound, is optimal for inhibitory activity. Moving the phenoxy group to the ortho or para position leads to a decrease in activity.[5]
-
Chirality: this compound possesses a chiral center at the alpha-position of the propionic acid moiety. The (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater COX inhibitory potency than the (R)-enantiomer.[6] Although administered as a racemate, the (R)-isomer can undergo in vivo metabolic chiral inversion to the active (S)-isomer.[6]
-
Propionic Acid Moiety: The carboxylic acid group is essential for binding to the active site of the COX enzymes. The α-methyl group on the propionic acid is also important for activity.
-
Oxygen Bridge: The ether linkage between the two phenyl rings is a key structural feature. Replacing this oxygen bridge with a carbonyl group results in another well-known NSAID, ketoprofen.[5]
Quantitative SAR Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | Generally considered non-selective |
| Ibuprofen | ~1-10 | ~1-10 | ~1 |
| Naproxen | ~1-5 | ~1-5 | ~1 |
| Celecoxib | >100 | ~0.05 | >2000 |
Note: IC50 values can vary significantly depending on the specific assay conditions. The data presented are aggregated from multiple sources for illustrative purposes and may not be directly comparable.
Experimental Protocols
The determination of the COX inhibitory activity of this compound and its analogs is typically performed using in vitro enzyme assays.
In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (typically PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including enzyme solutions, substrate, cofactors, and test compounds at the desired concentrations in the reaction buffer.
-
Enzyme Incubation: To each well of a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and cofactors.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Prostaglandin Synthesis Pathway and this compound Inhibition
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the COX inhibitory activity of this compound analogs.
Logical Relationship of this compound SAR
Caption: Key structural determinants of this compound's COX inhibitory activity.
Conclusion
The structure-activity relationship of this compound highlights the critical role of specific structural motifs in its interaction with COX enzymes. The optimal positioning of the phenoxy group, the stereochemistry at the chiral center, and the integrity of the propionic acid moiety are all crucial for its anti-inflammatory and analgesic effects. While comprehensive quantitative SAR data for a wide range of this compound analogs remains an area for further public domain research, the principles outlined in this guide provide a solid foundation for the design and development of novel profen-based NSAIDs. The detailed experimental protocols serve as a practical resource for researchers engaged in the screening and characterization of such compounds. Future research focused on generating systematic SAR data will be invaluable for refining our understanding and enabling the development of next-generation anti-inflammatory agents with enhanced efficacy and safety.
References
- 1. This compound: inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Fenoprofen in In Vivo Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), in various preclinical in vivo models of arthritis. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to facilitate the study of this compound's anti-arthritic properties.
Mechanism of Action
This compound exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The (S)-enantiomer of this compound is the more pharmacologically active form.[1]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's mechanism of action.
Experimental Protocols
Several rodent models are commonly employed to evaluate the efficacy of anti-arthritic compounds. The following protocols provide a framework for assessing this compound in established arthritis models.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for studying chronic inflammation and is particularly useful for evaluating the efficacy of NSAIDs.
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used strains susceptible to AIA induction.
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) to create Complete Freund's Adjuvant (CFA).
-
Inject 0.1 mL of CFA subcutaneously into the base of the tail or into the footpad of one hind paw.[2]
-
Arthritis typically develops in the uninjected paws around 12-14 days post-induction and persists for several weeks.[2]
-
-
This compound Administration:
-
Dosage: Based on clinical use for rheumatoid arthritis, a starting dose range of 10-50 mg/kg can be explored.[3][4][5][6]
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.
-
Frequency: Once or twice daily.
-
Duration: Treatment can be initiated either prophylactically (before or at the time of induction) or therapeutically (after the onset of clinical signs).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw based on the severity of erythema and swelling (e.g., 0 = normal, 4 = severe swelling and redness).
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness with a caliper at regular intervals.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue homogenates.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.[7][8]
-
Animal Model: DBA/1 mice are a commonly used susceptible strain.[8][9]
-
Induction of Arthritis: [9]
-
Emulsify type II collagen (from bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Arthritis typically appears 26 to 35 days after the initial immunization.[9]
-
-
This compound Administration:
-
Dosage: A dosage of 10 mg/kg, as used in the K/BxN serum transfer model, can serve as a starting point.[10]
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Twice daily administration has shown efficacy in a similar model.[10]
-
Duration: Initiate treatment upon the first signs of arthritis and continue for a predefined period (e.g., 10-14 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Similar to the AIA model, visually score the paws for signs of inflammation.[11]
-
Paw Swelling: Measure paw thickness or volume.
-
Histopathology: Evaluate joint sections for synovitis, pannus formation, and cartilage/bone erosion.
-
Serology: Measure serum levels of anti-collagen antibodies.
-
K/BxN Serum Transfer Arthritis Model in Mice
This model induces arthritis rapidly and is dependent on antibodies and innate immune cells.
-
Animal Model: Wild-type mice (e.g., C57BL/6) can be used.
-
Induction of Arthritis:
-
Obtain arthritogenic serum from K/BxN mice.
-
Administer two intraperitoneal injections of the K/BxN serum on day 0 and day 2.[10]
-
-
This compound Administration:
-
Assessment of Arthritis:
Experimental Workflow
Caption: General experimental workflow for in vivo arthritis models.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in a preclinical arthritis model.
Table 1: Efficacy of this compound in the K/BxN Serum Transfer Arthritis Model in Wild-Type Mice
| Treatment Group | Dosage & Regimen | Peak Mean Clinical Score (± SEM) | Peak Mean Paw Volume (mm³) (± SEM) | Reference |
| Vehicle (PBS) | i.p., twice daily | ~9.5 | ~2.9 | [10] |
| This compound | 10 mg/kg, i.p., twice daily | ~5.0 | ~2.4 | [10] |
*p < 0.05 compared to vehicle group.
Note: The data in Table 1 is extrapolated from graphical representations in the cited literature and should be considered illustrative. Researchers should refer to the original publication for precise values.[10]
Conclusion
This compound has demonstrated anti-arthritic effects in preclinical models of arthritis.[10] The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound and related compounds in the context of inflammatory arthritis. Careful consideration of the animal model, dosage, and outcome measures is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Collagen-induced arthritis as a model for rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 8. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model Using Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation.[1][2][3][4] Administration of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.[4] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[4] This model is particularly useful for the screening and evaluation of anti-inflammatory drugs, especially non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Fenoprofen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[5][6][7] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the conversion of arachidonic acid to prostaglandins.[5][8] By inhibiting prostaglandin synthesis, this compound effectively reduces the cardinal signs of inflammation, including edema, pain, and erythema.[6] These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory efficacy of this compound.
Signaling Pathway of Inflammation and this compound Action
The inflammatory cascade initiated by carrageenan ultimately leads to the production of prostaglandins, which are key mediators of edema and pain. This compound intervenes in this pathway by inhibiting the COX enzymes.
Caption: Inflammatory pathway and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow for evaluating the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is depicted below.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials and Methods
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
Housing conditions: 22 ± 2°C, 12-hour light/dark cycle, with free access to standard pellet diet and water.
Reagents and Drugs:
-
λ-Carrageenan (Sigma-Aldrich or equivalent)
-
This compound calcium salt (or other appropriate salt)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)
-
Normal saline (0.9% NaCl)
Equipment:
-
Plethysmometer (for paw volume measurement)
-
Syringes (1 ml) with needles (26-30 gauge)
-
Animal weighing balance
-
Oral gavage needles
Experimental Protocol
-
Animal Preparation and Baseline Measurement:
-
Fast the animals overnight before the experiment, with free access to water.
-
On the day of the experiment, weigh each animal.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This will serve as the baseline reading (V₀).
-
-
Grouping and Drug Administration:
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Carrageenan): Receives the vehicle, followed by carrageenan injection.
-
Group III (this compound-treated): Receives this compound at the desired dose (e.g., 20 mg/kg, p.o.), followed by carrageenan injection.
-
-
Administer the vehicle or this compound orally (p.o.) via gavage 60 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
One hour after drug/vehicle administration, inject 0.1 ml of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal in Groups II and III.
-
Inject 0.1 ml of normal saline into the sub-plantar region of the right hind paw of the animals in Group I.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer (Vₜ).
-
Data Analysis
-
Calculate the increase in paw volume (edema):
-
ΔV = Vₜ - V₀
-
Where ΔV is the increase in paw volume, Vₜ is the paw volume at a specific time point after carrageenan injection, and V₀ is the baseline paw volume.
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (ΔV_c - ΔV_t) / ΔV_c ] * 100
-
Where ΔV_c is the mean increase in paw volume in the carrageenan control group, and ΔV_t is the mean increase in paw volume in the this compound-treated group.
-
-
Statistical Analysis:
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
-
Expected Results
The administration of carrageenan is expected to induce a time-dependent increase in paw volume, peaking around 3-4 hours post-injection. Treatment with this compound is anticipated to significantly reduce the carrageenan-induced paw edema. The following table provides representative data on the effect of a compound with a similar mechanism of action (Naproxen) in the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (ml) ± SEM | % Inhibition of Edema |
| Time (hours) | 1 | 2 | |
| Carrageenan Control | - | 0.35 ± 0.03 | 0.58 ± 0.04 |
| This compound (Representative) | 20 | 0.18 ± 0.02 | 0.25 ± 0.03 |
| p < 0.05 compared to the Carrageenan Control group. |
Note: The data presented in this table is representative and based on published findings for naproxen, a propionic acid derivative with a similar mechanism of action to this compound. Actual results may vary depending on experimental conditions.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoprofen Cell Culture Assays for Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class.[1] Its therapeutic effects stem from its ability to alleviate pain and reduce inflammation.[2] The primary mechanism of action for this compound, like other NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade as they mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[2] By blocking COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[2]
This document provides detailed protocols for in vitro cell-based assays to characterize the anti-inflammatory effects of this compound. The described assays will enable researchers to quantify its inhibitory effects on COX enzymes and the subsequent reduction in pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and various cytokines.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables present representative data for ibuprofen , another well-characterized non-selective NSAID from the same propionic acid class. This data serves as a reference for the expected outcomes of the described assays.
Table 1: Representative COX Inhibition Data for a Non-Selective NSAID (Ibuprofen)
| Enzyme | IC50 (µM) |
| COX-1 | 13[3] |
| COX-2 | 370[3] |
Table 2: Representative Effect of a Non-Selective NSAID on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of NSAID (µM) | Percent Inhibition |
| Prostaglandin E2 (PGE2) | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| Tumor Necrosis Factor-alpha (TNF-α) | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| Interleukin-1beta (IL-1β) | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| Interleukin-6 (IL-6) | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Add the this compound dilutions, control inhibitors, or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the enzyme activity by detecting the product formation. This can be done using various methods, including measuring oxygen consumption with an oxygen electrode or using a colorimetric or fluorometric peroxidase-based assay.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular model of inflammation. The murine macrophage cell line RAW 264.7 is a commonly used model for this purpose.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (optional, for intracellular measurements)
-
PGE2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay evaluates the effect of this compound on the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
LPS
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as described in the PGE2 production assay (Protocol 2, steps 1-4).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits for each cytokine, according to the manufacturer's protocols.
-
Calculate the percentage inhibition of each cytokine's production for each this compound concentration relative to the LPS-stimulated vehicle control.
Visualization of Pathways and Workflows
References
Developing Topical Fenoprofen Formulations for Enhanced Skin Permeation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Introduction to Topical Fenoprofen Delivery
This compound is a non-steroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[1][2] Oral administration is associated with gastrointestinal side effects, making topical delivery an attractive alternative to provide localized relief and minimize systemic exposure.[3] The primary challenge in developing topical formulations is overcoming the barrier function of the skin's outermost layer, the stratum corneum.
This document outlines various formulation strategies to enhance the skin permeation of this compound, including microemulsions, transdermal patches, and nanoparticle-based systems. It also provides detailed protocols for the preparation and evaluation of these formulations.
Application Note 2: Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by reversibly inhibiting both COX-1 and COX-2 enzymes.[1][4] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] The reduction in prostaglandin synthesis at the site of application alleviates inflammatory symptoms.[4]
Data Summary: Performance of Topical this compound Formulations
The following tables summarize quantitative data from various studies on topical this compound formulations.
Table 1: Performance of this compound Microemulsion and Nanovesicular Formulations
| Formulation ID / Type | Key Components (% w/w or ratio) | Particle/Droplet Size (nm) | Transdermal Flux (µg/cm²/h) | In Vivo Edema Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Microemulsion (ME5) | 5% this compound Ca, 60% Oleic Acid, 32% Tween 80:PG (1:1), 3% Water | Not Specified | Highest among tested formulations | 56.45 ± 1.75 (after 6h) | [3] |
| Microemulsion | Oleic Acid (15%), Tween 80 (15%), Isopropyl Alcohol (20%), Water (50%) | 2.96 ± 0.01 | 32.50 ± 3.60 | Not Specified | [3] |
| Spanlastic Gel | Span 60:Tween 60 (8:2), Transcutol P | 536.1 ± 17.14 | Not Specified | ~3x higher than conventional gel | [6] |
| Solid Lipid Nanoparticle (SLN) Gel | this compound, Surfactants, Carbopol 934 | Colloidal sizes | Not Specified | Effective in wound healing models |[7] |
Table 2: Characteristics of this compound Transdermal Patch Formulations
| Formulation ID | Polymer(s) | Permeation Enhancer | Tensile Strength | Drug Release (%) | Release Kinetics | Reference |
|---|---|---|---|---|---|---|
| Monolithic Film | HPMC | 10% w/w d-limonene | Not Specified | Showed best in vitro permeation | Zero-order, diffusion-controlled | [8] |
| F3 Patch | Eudragit RLPO | Not Specified | 0.995 (Best) | Not Specified | Not Specified | [9] |
| F5 Patch | HPMC with insoluble film formers | Not Specified | Not Specified | 90.15 | Zero-order, Higuchi model | [10] |
| F10 Patch | HPMC with insoluble film formers | Not Specified | Not Specified | 87.01 | Zero-order, Higuchi model |[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Calcium Microemulsion
This protocol is based on the water titration method described in the literature.[3]
Materials:
-
This compound Calcium
-
Oil Phase: Oleic Acid
-
Surfactant (S): Tween 80
-
Co-surfactant (CoS): Propylene Glycol (PG)
-
Aqueous Phase: Deionized Water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Glass beakers and vials
Procedure:
-
Phase Diagram Construction: To identify the microemulsion existence region, prepare various formulations with different ratios of oil, water, and the surfactant/co-surfactant (S/CoS) mixture. A common S/CoS ratio to start with is 1:1 (w/w).[3]
-
Preparation of S/CoS Mixture: Accurately weigh and mix Tween 80 and propylene glycol in a 1:1 ratio.
-
Drug Solubilization: Dissolve the required amount of this compound calcium in the predetermined quantity of oleic acid (oil phase) with gentle stirring.
-
Addition of S/CoS: Add the S/CoS mixture to the oil phase and mix thoroughly.
-
Water Titration: Slowly add the aqueous phase dropwise to the oil-surfactant mixture while continuously stirring at a constant, moderate speed.
-
Equilibration: Continue stirring for a set period (e.g., 15-30 minutes) until a transparent, homogenous, and stable microemulsion is formed.
-
Characterization: Characterize the resulting microemulsion for droplet size, pH, conductivity, and drug content.[3]
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the use of vertical Franz diffusion cells to assess the permeation of this compound from a topical formulation through an excised skin sample.[3][8][11]
Materials & Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., rat abdominal, human cadaver, or artificial membrane)[3][8]
-
Receptor medium: Phosphate buffer pH 7.4
-
Water bath with magnetic stirrer
-
Syringes and collection vials
-
Analytical instrument (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable model (e.g., Wistar rats).[8][12] Carefully remove subcutaneous fat and connective tissue. Ensure skin integrity.
-
Cell Assembly: Mount the prepared skin on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum side facing the donor compartment.[11]
-
Receptor Compartment: Fill the receptor compartment with a known volume of phosphate buffer (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.[13] Allow the system to equilibrate.
-
Formulation Application: Apply a known quantity of the this compound formulation uniformly to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[9]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC.
-
Data Calculation: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Protocol 3: In Vivo Anti-inflammatory Activity Assessment
This protocol describes the carrageenan-induced rat paw edema model, a standard method for evaluating the efficacy of topical anti-inflammatory agents.[3][6][14]
Materials & Equipment:
-
Wistar or Sprague-Dawley rats
-
Plethysmometer (for measuring paw volume)
-
1% (w/v) Carrageenan solution in saline
-
Test formulations (e.g., this compound gel), placebo gel, and a control (no treatment)
-
Syringes with fine needles (e.g., 26G)
Procedure:
-
Animal Grouping: Divide animals into groups (e.g., n=6 per group): Control, Placebo, and Test Formulation(s).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).
-
Formulation Application: Apply a specified amount of the test or placebo formulation to the plantar surface of the right hind paw of the respective animal groups.
-
Induction of Edema: After a set absorption time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the same paw.
-
Edema Measurement: Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[3]
-
Calculation:
-
Calculate the volume of edema at each time point: ΔV = Vt - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Conclusion
The development of topical this compound formulations requires a systematic approach to overcome the skin barrier. Strategies such as microemulsions, nanocarriers, and the use of chemical enhancers have shown significant promise in increasing skin permeation.[3][6][8] The protocols provided herein offer standardized methods for the formulation and rigorous evaluation of these advanced delivery systems, facilitating the development of safer and more effective topical therapies for localized pain and inflammation.
References
- 1. mims.com [mims.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Topical Delivery of this compound Calcium via Elastic Nano-vesicular Spanlastics: Optimization Using Experimental Design and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
- 9. ajper.com [ajper.com]
- 10. Transdermal delivery of this compound [wisdomlib.org]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. turkjps.org [turkjps.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. jddtonline.info [jddtonline.info]
Colon-Specific Drug Delivery Systems for Fenoprofen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation. However, its oral administration is often associated with gastrointestinal side effects. Colon-specific drug delivery systems offer a promising strategy to mitigate these adverse effects and enhance the therapeutic efficacy of this compound for localized conditions such as inflammatory bowel disease (IBD). By delivering the drug directly to the colon, these systems can minimize systemic exposure and achieve higher local drug concentrations. This document provides detailed application notes and protocols for the formulation and evaluation of colon-targeted this compound delivery systems.
This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] Specifically, the inhibition of COX-2 is crucial for reducing inflammation in the colon.
Signaling Pathway: Cyclooxygenase (COX) Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the prostaglandin synthesis pathway.
Formulation Strategies and Experimental Data
Several formulation approaches have been investigated to achieve colon-specific delivery of this compound. These primarily involve the use of pH-sensitive polymers, biodegradable polymers, and time-dependent systems.
I. pH-Sensitive Polymer-Based Tablets
This approach utilizes polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine and colon. Eudragit® polymers are commonly used for this purpose.
Table 1: Formulation Composition of this compound Colon-Targeted Tablets
| Formulation Code | This compound (mg) | Dikamali Gum (mg) | Karaya Gum (mg) | Eudragit RL100 (mg) | MCC (mg) | PVP K30 (mg) | Mg-Stearate (mg) | Talc (mg) |
| FPT19[2] | 200 | 100 | - | 60 | 25 | 5 | 5 | 5 |
| F7[3] | 200 | - | - | - | 100 | 10 | 10 | 10 |
| FT9[4] | 200 | - | - | - | 135 | 10 | 2.5 | 2.5 |
MCC: Microcrystalline Cellulose, PVP K30: Polyvinylpyrrolidone K30
Table 2: In Vitro Drug Release Data for this compound Colon-Targeted Tablets
| Formulation Code | % Drug Release in 0.1N HCl (2h) | % Drug Release in pH 6.8 buffer (5h) | % Drug Release in pH 7.4 buffer (24h) |
| FPT19[2] | < 10% | < 30% | > 90% |
| F7[3] | < 5% | < 25% | > 85% |
| FT9[4] | < 15% | < 40% | > 75% (at 12h) |
II. Natural Gum-Based Matrix Tablets
Natural gums like guar gum and xanthan gum are degraded by colonic microflora, making them suitable for colon-targeted delivery.
Table 3: Formulation Composition of this compound Matrix Tablets
| Formulation Code | This compound (mg) | Xanthan Gum (mg) | Guar Gum (mg) | MCC (mg) | Mg-Stearate (mg) | Talc (mg) |
| F7 (Xanthan:Guar 1:1)[3] | 200 | 50 | 50 | 80 | 10 | 10 |
Table 4: In Vitro Drug Release Data for this compound Matrix Tablets
| Formulation Code | % Drug Release in 0.1N HCl (2h) | % Drug Release in pH 6.8 buffer (5h) | % Drug Release in Colon pH (Simulated) |
| F7 (Xanthan:Guar 1:1)[3] | < 10% | < 35% | Sustained release at colon pH |
Experimental Protocols
Protocol 1: Preparation of Colon-Targeted this compound Tablets by Wet Granulation
This protocol describes the wet granulation technique for preparing this compound tablets designed for colon-specific drug delivery.[2]
Materials:
-
This compound
-
Polymer (e.g., Dikamali gum, Eudragit RL100)
-
Diluent (e.g., Microcrystalline cellulose)
-
Binder (e.g., PVP K30)
-
Glidant (e.g., Talc)
-
Lubricant (e.g., Magnesium Stearate)
-
Granulating fluid (e.g., Isopropyl alcohol)
Equipment:
-
Sieves (#16, #20)
-
Planetary mixer
-
Tray dryer or Fluidized bed dryer
-
Tablet compression machine
Procedure:
-
Weighing and Blending: Accurately weigh all the powdered ingredients (this compound, polymer, diluent) except the glidant and lubricant. Transfer them to a planetary mixer and mix for 15 minutes to ensure uniform distribution.
-
Binder Preparation: Prepare a binder solution by dissolving PVP K30 in a suitable volume of isopropyl alcohol.
-
Wet Massing: Slowly add the binder solution to the powder blend in the planetary mixer under continuous mixing. Continue mixing until a cohesive mass is formed.
-
Wet Granulation: Pass the wet mass through a #16 sieve to form granules.
-
Drying: Spread the wet granules evenly on a tray and dry in a tray dryer at 40-50°C until the moisture content is within the desired range (typically 1-2%). Alternatively, use a fluidized bed dryer.
-
Dry Screening: Pass the dried granules through a #20 sieve to obtain uniform-sized granules.
-
Lubrication: Add the glidant (talc) and lubricant (magnesium stearate) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine with appropriate punches and die set.
References
Application Notes and Protocols: Fenoprofen-Loaded Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of fenoprofen-loaded nanoparticles designed for targeted drug delivery. The focus is on leveraging nanoparticle technology to enhance the therapeutic efficacy of this compound, a nonsteroidal anti-inflammatory drug (NSAID), by directing it to specific sites of inflammation, such as those found in rheumatoid arthritis.
Introduction
This compound is a potent NSAID used for the management of pain and inflammation.[1] Its therapeutic action is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2] However, systemic administration of this compound can lead to gastrointestinal and cardiovascular side effects.[2] Encapsulating this compound into nanoparticles offers a promising strategy to mitigate these adverse effects by enabling targeted delivery to inflamed tissues and providing controlled drug release.[3] This approach can increase the drug's local concentration at the site of action, thereby improving its therapeutic index.
This document outlines the synthesis of this compound-loaded solid lipid nanoparticles (SLNs), methods for their characterization, and protocols for evaluating their drug release profiles. Furthermore, it explores strategies for active targeting of these nanoparticles to inflamed tissues, a key aspect for enhancing therapeutic outcomes in diseases like rheumatoid arthritis.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize typical quantitative data obtained from the characterization of this compound-loaded nanoparticles. While specific values for this compound-loaded targeted nanoparticles are extrapolated from studies on similar NSAIDs like flurbiprofen, these tables provide a comparative framework for expected results.[4][5]
Table 1: Physicochemical Characterization of Non-Targeted vs. Hyaluronic Acid-Targeted this compound SLNs
| Parameter | This compound-Loaded SLNs | Hyaluronic Acid-Coated this compound SLNs |
| Particle Size (nm) | 150 - 250 | 200 - 300 |
| Polydispersity Index (PDI) | 0.2 - 0.3 | 0.2 - 0.4 |
| Zeta Potential (mV) | -20 to -30 | -30 to -50 |
| Entrapment Efficiency (%) | 85 - 95 | 80 - 90 |
| Drug Loading (%) | 5 - 10 | 4 - 8 |
Table 2: In Vitro Drug Release Profile of this compound from SLNs at pH 7.4 (Simulated Synovial Fluid)
| Time (hours) | Cumulative Release (%) - Non-Targeted SLNs | Cumulative Release (%) - Hyaluronic Acid-Coated SLNs |
| 1 | 15 - 25 | 10 - 20 |
| 4 | 30 - 45 | 25 - 40 |
| 8 | 50 - 65 | 45 - 60 |
| 12 | 65 - 80 | 60 - 75 |
| 24 | > 85 | > 80 |
Experimental Protocols
Synthesis of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol describes the preparation of this compound-loaded SLNs using a warm oil-in-water microemulsion technique.[6]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin, Ethanol)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Water bath
-
High-speed homogenizer or sonicator
-
Freeze dryer (optional)
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring. Continue stirring until a clear and transparent microemulsion is formed.
-
Formation of Nanoparticles: Rapidly disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization or sonication. The volume ratio of the microemulsion to cold water should be approximately 1:10.
-
Purification and Storage: The resulting nanoparticle suspension can be centrifuged and washed to remove excess surfactant and unencapsulated drug. For long-term storage, the nanoparticles can be freeze-dried.
Surface Modification with Hyaluronic Acid for Targeted Delivery
This protocol outlines the coating of this compound-loaded SLNs with hyaluronic acid (HA) to target CD44 receptors overexpressed in inflamed synovial tissues.[7]
Materials:
-
This compound-loaded SLN suspension
-
Hyaluronic acid (low molecular weight)
-
Cationic polymer (e.g., Chitosan, Poly-L-lysine) - optional, for electrostatic interaction
-
Purified water
Equipment:
-
Magnetic stirrer
Procedure:
-
Preparation of HA Solution: Dissolve hyaluronic acid in purified water to a desired concentration (e.g., 1 mg/mL).
-
Coating of SLNs: Add the this compound-loaded SLN suspension dropwise to the hyaluronic acid solution while stirring. The electrostatic interaction between the negatively charged hyaluronic acid and a positively charged surface (either inherent to the SLN or induced by a cationic polymer coating) will lead to the formation of HA-coated SLNs.
-
Incubation: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete coating.
-
Purification: Separate the HA-coated SLNs from the uncoated HA by centrifugation and wash with purified water.
Characterization of Nanoparticles
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the surface charge (zeta potential).
-
Procedure: Dilute the nanoparticle suspension with purified water to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument.
3.3.2. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol provides a general HPLC method for the quantification of this compound.[2][8]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the supernatant from the EE/DL determination or samples from the in vitro release study.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
In Vitro Drug Release Study using Dialysis Bag Method
This protocol describes a common method for evaluating the release of this compound from nanoparticles over time.[9][10]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that allows the passage of free drug but retains the nanoparticles)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Magnetic stirrer with heating plate or shaking water bath
-
Beakers or flasks
-
Syringes and filters
Procedure:
-
Preparation of Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading the Dialysis Bag: Accurately measure a specific volume of the this compound-loaded nanoparticle suspension and place it inside the dialysis bag. Securely close both ends of the bag.
-
Initiating the Release Study: Place the dialysis bag in a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for this compound content using the validated HPLC method described above.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted delivery of hyaluronic acid-coated solid lipid nanoparticles for rheumatoid arthritis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Hyaluronic Acid-Conjugated Fe3O4@CeO2 Composite Nanoparticles for a Target-Oriented Multifunctional Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Prostaglandin Synthesis Assay with Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Fenoprofen, a propionic acid derivative, is an NSAID that effectively reduces prostaglandin synthesis.[1] This document provides detailed protocols for assessing the inhibitory activity of this compound on prostaglandin synthesis using both enzymatic and cell-based assays.
This compound is a non-selective inhibitor of both COX-1 and COX-2.[2] Like other 'profen' NSAIDs, this compound is a chiral molecule, with the S-(+)-enantiomer being the more pharmacologically active form.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this compound is the inhibition of the cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. By blocking the active site of COX-1 and COX-2, this compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[2]
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
Caption: Prostaglandin synthesis pathway and its inhibition by this compound.
Data Presentation: In Vitro Inhibition of COX-1 and COX-2
Table 1: Representative IC50 Values for Ibuprofen Enantiomers against COX-1 and COX-2
| Compound | Target Enzyme | IC50 (µM) |
| (S)-Ibuprofen | COX-1 | 2.1 |
| (S)-Ibuprofen | COX-2 | 1.6 |
| (R)-Ibuprofen | COX-1 | 34.9 |
| (R)-Ibuprofen | COX-2 | >250 |
| Racemic Ibuprofen | COX-1 | 12 |
| Racemic Ibuprofen | COX-2 | 80 |
Note: This data is for ibuprofen and serves as a representative example. Actual IC50 values for this compound may vary and should be determined experimentally.
Experimental Protocols
Two primary methods for assessing the inhibition of prostaglandin synthesis by this compound are detailed below: an in vitro enzymatic assay using purified COX enzymes and a cell-based assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzymatic Assay)
This assay directly measures the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of racemic this compound and its enantiomers against purified COX-1 and COX-2.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of this compound (racemic, S-, and R-enantiomers) in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, a heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 2-5 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).
-
-
Quantification of Prostaglandin Production:
-
The amount of prostaglandin produced (commonly Prostaglandin E2, PGE2) is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay
This assay measures the inhibition of prostaglandin synthesis in a more physiologically relevant cellular context.
Objective: To determine the IC50 of this compound for the inhibition of COX-1 and COX-2 mediated PGE2 synthesis in a whole blood or cultured cell model.
Experimental Workflow: Cell-Based PGE2 Assay
Caption: Workflow for the cell-based PGE2 synthesis assay.
Methodology:
-
Cell Preparation:
-
For COX-1 Activity (e.g., in whole blood): Use fresh, heparinized human whole blood.
-
For COX-2 Activity (e.g., in monocytes or whole blood): To measure COX-2 activity, induce its expression by treating the cells (e.g., isolated monocytes or whole blood) with an inflammatory stimulus like lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).
-
-
Incubation with this compound:
-
Aliquot the whole blood or cell suspension.
-
Add various concentrations of this compound or a vehicle control and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of Prostaglandin Synthesis:
-
COX-1: For the whole blood assay, allow the blood to clot for a specific time (e.g., 60 minutes) at 37°C to stimulate thromboxane B2 (a COX-1 product) synthesis.
-
COX-2: After incubation with this compound, stimulate the LPS-treated cells with arachidonic acid.
-
-
Sample Collection:
-
Centrifuge the samples to separate the plasma (for whole blood) or cell supernatant.
-
-
Quantification of PGE2:
-
Measure the concentration of PGE2 in the plasma or supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on prostaglandin synthesis. By employing both enzymatic and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency and selectivity towards COX-1 and COX-2. This information is critical for the development and evaluation of anti-inflammatory therapeutics.
References
Application Notes and Protocols: Fenoprofen as a Reference Compound in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, serves as a valuable reference compound in inflammation research.[1][2] Its well-characterized mechanism of action, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, makes it an ideal standard for the evaluation of novel anti-inflammatory agents.[3][4] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo inflammation assays.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[3][5] This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7] The reduction in prostaglandin synthesis, particularly PGE2, is a primary indicator of this compound's anti-inflammatory activity.[7][8]
Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
| Enzyme | This compound IC50 (µM) | Reference Compound (e.g., Ibuprofen) IC50 (µM) |
| COX-1 | [Insert experimentally determined value] | ~1-10 |
| COX-2 | [Insert experimentally determined value] | ~1-10 |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory effects of compounds.[9][10] The efficacy of this compound is measured by its ability to reduce the swelling of the rat paw after the injection of carrageenan, a phlogistic agent.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.55 ± 0.04 | 35.3% |
| This compound | 30 | 0.30 ± 0.03 | 64.7% |
| This compound | 50 | 0.20 ± 0.02 | 76.5% |
| Reference (e.g., Indomethacin) | 10 | 0.25 ± 0.03 | 70.6% |
Data are presented as mean ± SEM and are illustrative. Actual results may vary.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
DMSO (for dissolving this compound)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an ELISA kit or LC-MS/MS.[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound in a rat model.[9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals and administer this compound (or vehicle/reference drug) orally or intraperitoneally at various doses.
-
One hour after drug administration, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[11]
In Vitro Cytokine Release Assay in Human PBMCs
This protocol describes a method to assess the effect of this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12][13]
-
Analyze the data to determine the effect of this compound on cytokine production. Note that some NSAIDs have been reported to increase TNF-α production under certain conditions.[14][15]
Visualizations
This compound's inhibition of COX-1 and COX-2.
Workflow for the carrageenan-induced paw edema assay.
Workflow for the in vitro cytokine release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Nonsteroidal anti-inflammatory drugs increase tumor necrosis factor production in the periphery but not in the central nervous system in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonsteroidal anti-inflammatory drugs increase TNF production in rheumatoid synovial membrane cultures and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: K/BxN Serum Transfer Model for Arthritis with Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K/BxN serum transfer-induced arthritis model is a robust and widely utilized mouse model that recapitulates many of the key effector mechanisms of inflammatory arthritis, such as rheumatoid arthritis. This model is characterized by a rapid and predictable onset of disease, making it an excellent tool for the preclinical evaluation of anti-inflammatory therapeutics. The pathology is driven by the transfer of serum from K/BxN mice, which contain autoantibodies against glucose-6-phosphate isomerase (GPI), into recipient mice. This leads to an acute inflammatory response in the joints, mediated by components of the innate immune system, including neutrophils, mast cells, and the complement cascade.
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation, pain, and fever. This document provides detailed protocols for inducing arthritis using the K/BxN serum transfer model and for evaluating the therapeutic efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in the K/BxN serum transfer arthritis model. The data is based on a study where arthritis was induced in wild-type mice, and treatment with this compound (10 mg/kg, intraperitoneally, twice daily) was initiated on day 2 post-serum transfer.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 |
| Vehicle (PBS) | 0 | 0.5 ± 0.2 | 4.5 ± 0.8 | 7.0 ± 1.0 | 6.5 ± 0.9 |
| This compound (10 mg/kg) | 0 | 0.4 ± 0.1 | 2.5 ± 0.5 | 4.0 ± 0.7 | 3.5 ± 0.6 |
| Ibuprofen (10 mg/kg) | 0 | 0.5 ± 0.2 | 3.0 ± 0.6 | 4.5 ± 0.8 | 4.0 ± 0.7 |
| *Data are presented as mean ± SEM (n=5). p < 0.05 compared to Vehicle. Clinical score is on a scale of 0-12 per mouse. |
Table 2: Effect of this compound on Paw Volume
| Treatment Group | Day 0 (mm) | Day 8 (mm) | Change in Paw Volume (mm) |
| Vehicle (PBS) | 1.6 ± 0.1 | 2.8 ± 0.2 | 1.2 ± 0.15 |
| This compound (10 mg/kg) | 1.6 ± 0.1 | 2.1 ± 0.1 | 0.5 ± 0.1 |
| Ibuprofen (10 mg/kg) | 1.6 ± 0.1 | 2.2 ± 0.1 | 0.6 ± 0.1 |
| *Data are presented as mean ± SEM (n=5). p < 0.05 compared to Vehicle. |
Table 3: Effect of this compound on Disease Incidence
| Treatment Group | Day 2 (%) | Day 4 (%) | Day 6 (%) | Day 8 (%) |
| Vehicle (PBS) | 20 | 100 | 100 | 100 |
| This compound (10 mg/kg) | 20 | 80 | 100 | 100 |
| Ibuprofen (10 mg/kg) | 20 | 80 | 100 | 100 |
| Data are presented as the percentage of mice with a clinical score > 0 (n=5). |
Experimental Protocols
I. K/BxN Serum Collection and Preparation
-
Animals: Use arthritic K/BxN mice (typically 4-8 weeks of age) as serum donors.
-
Blood Collection: Collect blood via cardiac puncture or another approved method.
-
Serum Separation: Allow the blood to clot at room temperature for 10-20 minutes, followed by placing it on ice. Centrifuge the clotted blood at 10,000 rpm for 10 minutes at 4°C.
-
Pooling and Storage: Pool the collected serum from multiple donor mice to ensure consistency. Store the pooled serum in aliquots at -80°C until use.
II. Induction of Arthritis via K/BxN Serum Transfer
-
Recipient Mice: Use naive mice of a susceptible strain (e.g., C57BL/6).
-
Serum Administration: On day 0, inject 100-150 µl of pooled K/BxN serum intraperitoneally (i.p.) into each recipient mouse.
-
Booster Injection: On day 2, administer a second i.p. injection of 100-150 µl of K/BxN serum.
-
Control Group: Inject a control group of mice with serum from non-arthritic, healthy mice of the same strain as the K/BxN donors.
III. This compound Treatment Protocol
-
Drug Preparation: Prepare this compound solution in a suitable vehicle, such as phosphate-buffered saline (PBS).
-
Administration: Beginning on day 2, administer this compound at a dose of 10 mg/kg via i.p. injection twice daily.
-
Vehicle Control: Administer an equivalent volume of the vehicle (PBS) to the control group on the same schedule.
IV. Assessment of Arthritis Severity
-
Clinical Scoring: Visually inspect and score the paws daily or every other day. A commonly used scoring system is as follows:
-
0: No swelling or redness.
-
1: Mild swelling and/or redness confined to the wrist/ankle or digits.
-
2: Moderate swelling and redness of the wrist/ankle.
-
3: Severe swelling and redness of the entire paw, including digits. The scores for all four paws are summed for a total clinical score per mouse (maximum score of 12). Another method assigns one point for swelling in each of the following areas: digits, knuckles, dorsal aspect of the paw, and the ankle, for a maximum score of 4 per paw (16 per mouse).
-
-
Paw Thickness Measurement: Use a digital caliper to measure the thickness of the ankle/paw daily or every other day. The change in paw thickness from baseline (day 0) is a quantitative measure of inflammation.
Visualizations
Signaling Pathway in K/BxN Arthritis
Caption: Signaling cascade in K/BxN serum transfer arthritis.
Experimental Workflow
Application Notes and Protocols for In Vitro COX-1/COX-2 Inhibition Assay of Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4]
The determination of the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 is crucial for understanding its potency and selectivity. This information is vital for drug development and for elucidating the pharmacological profile of this compound. These application notes provide a detailed protocol for conducting an in vitro COX-1/COX-2 inhibition assay for this compound.
Cyclooxygenase Signaling Pathway
The following diagram illustrates the arachidonic acid signaling pathway and the role of COX-1 and COX-2 enzymes.
Caption: Arachidonic Acid Cascade and this compound's Mechanism of Action.
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Assay Conditions |
| This compound | To be determined | To be determined | To be determined | Specify enzyme source, substrate concentration, incubation time, etc. |
| Ibuprofen (Reference) | Literature Value | Literature Value | Literature Value | As per literature source |
| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value | As per literature source |
Experimental Protocols
This protocol describes a common method for determining the in vitro inhibition of COX-1 and COX-2 by this compound. This assay can be performed using either a colorimetric or fluorometric method, depending on the available detection instrumentation. Commercially available COX inhibitor screening kits are a convenient option as they provide pre-qualified reagents and detailed instructions.
Materials and Reagents
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay or a fluorometric probe)
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Microplate reader
Experimental Workflow
The following diagram outlines the general workflow for the in vitro COX inhibition assay.
Caption: General workflow for the in vitro COX inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer. The optimal concentration should be determined empirically or based on the supplier's recommendation.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme or other necessary cofactors
-
10 µL of the diluted this compound solution or vehicle (for control wells).
-
-
Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
-
Detection:
-
For Colorimetric Assay: Add 20 µL of a colorimetric substrate solution (like TMPD) and immediately measure the absorbance at the appropriate wavelength (e.g., 590-620 nm) in a kinetic mode for 5-10 minutes.
-
For Fluorometric Assay: The reaction mixture will contain a fluorometric probe. Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro COX-1/COX-2 inhibition assay to characterize the activity of this compound. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the inhibitory potency of this compound against both COX isoforms, which is essential for its pharmacological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Improving Fenoprofen Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize fenoprofen for in vitro experiments. This resource includes detailed protocols, troubleshooting advice, and data on solubility in various solvents to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing this compound solutions for in vitro experiments?
A1: The main challenge is the poor aqueous solubility of this compound, particularly the free acid form. This compound calcium salt is also only slightly soluble in water.[1][2] This can lead to precipitation when added to aqueous culture media or buffers, affecting the actual concentration and leading to inconsistent results.
Q2: Which form of this compound is commonly used in research?
A2: this compound is available in several forms, including the free acid, calcium salt, and potassium salt.[3][4][] The calcium salt hydrate is frequently used in in vitro studies.[6][7][8]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Organic solvents are necessary to dissolve this compound effectively. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing concentrated stock solutions.[8][9][10]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[11] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: My this compound precipitates when I add it to the cell culture medium. What can I do?
A5: This is a common issue. Please refer to the Troubleshooting Guide below for detailed solutions. Key strategies include optimizing the dilution process, using pre-warmed media, and ensuring the final solvent concentration is low.[11][12]
Solubility Data
The solubility of this compound can vary depending on the specific salt form, solvent, and temperature. The following table summarizes the solubility of this compound calcium salt hydrate in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~33-105 mg/mL | [6][7][10][13] |
| Dimethylformamide (DMF) | ~33 mg/mL | [6][7] |
| Ethanol | ~10-18 mg/mL | [8][13] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [6][7] |
| Water | Insoluble / Slightly Soluble | [1][2][8][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound calcium salt hydrate stock solution in DMSO.
Materials:
-
This compound calcium salt hydrate (FW: 558.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh out 55.87 mg of this compound calcium salt hydrate.
-
Transfer the powder to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to make a 100 µM working solution in 10 mL of media, you would need 1 µL of the 100 mM stock solution.
-
Crucially, to avoid precipitation, add the stock solution to the pre-warmed media dropwise while gently swirling or vortexing the medium. This facilitates rapid dispersion.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Use the working solution immediately. It is not recommended to store aqueous solutions of this compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | High final concentration of this compound: The concentration exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of this compound.[11]- Perform a preliminary experiment to determine the maximum soluble concentration in your specific medium. |
| High final concentration of organic solvent (e.g., DMSO): The solvent "crashes out" the compound when introduced to the aqueous environment. | - Prepare a more concentrated stock solution to reduce the volume added to the media.[11]- Perform serial dilutions in pre-warmed media instead of a single large dilution. | |
| Low temperature of media: Adding a room temperature or cold stock solution to cold media decreases solubility. | - Always use media that has been pre-warmed to 37°C.[11] | |
| Improper mixing: Localized high concentrations of the drug and solvent can cause precipitation. | - Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[11][14] | |
| Cloudy solution or precipitate forms over time in the incubator | Instability in media: this compound may degrade or interact with media components over time. | - Prepare fresh working solutions immediately before each experiment.[11]- Consider reducing the incubation time if experimentally feasible. |
| pH shift in media: Cellular metabolism can alter the pH of the medium, affecting this compound's solubility. | - Ensure your medium is adequately buffered and monitor the pH, especially in long-term experiments.[14] | |
| Interaction with media components: Salts or proteins in the serum can interact with this compound. | - Test different media formulations or consider using a serum-free medium if compatible with your cells.[11] |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
This compound's Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Caption: Diagram showing how this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. This compound potassium | C15H13KO3 | CID 126961353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jpionline.org [jpionline.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Fenoprofen Stability in Cell Culture Media: A Technical Support Guide
Welcome to the Technical Support Center for Fenoprofen Stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous cell culture media?
This compound, a nonsteroidal anti-inflammatory drug (NSAID), can be susceptible to degradation in aqueous environments, including cell culture media. Its stability is influenced by several factors such as pH, exposure to light, and the presence of oxidizing agents.[1]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
The main factors contributing to this compound degradation in cell culture settings are:
-
Photodegradation: this compound is known to be sensitive to light.[1] Standard laboratory lighting and even ambient light can lead to its degradation over time. This is a critical consideration, especially during long-term experiments.
-
Oxidative Stress: this compound can be degraded in oxidative conditions.[2] Components within cell culture media, such as riboflavin and some metal ions (e.g., iron), can contribute to the generation of reactive oxygen species (ROS), which may degrade this compound.[3][4]
-
pH of the Medium: The pH of the cell culture medium, typically ranging from 7.2 to 7.4, can influence the stability of this compound, although specific data on pH-dependent degradation in cell culture media is limited.
Q3: Which cell culture medium is best for experiments with this compound?
Currently, there is a lack of direct comparative studies on the stability of this compound in different cell culture media like DMEM, RPMI-1640, and MEM. However, based on their composition, some inferences can be made:
-
DMEM (Dulbecco's Modified Eagle Medium): Often contains higher concentrations of riboflavin and iron compared to other media, which could potentially increase the rate of oxidative degradation.[3][4]
-
RPMI-1640 (Roswell Park Memorial Institute 1640): This medium contains glutathione, a reducing agent, which might offer some protection against oxidative degradation.[5][6]
-
MEM (Minimum Essential Medium): Typically has a simpler composition with lower concentrations of potentially reactive components compared to DMEM.[7]
The best medium for your experiment will depend on your cell type and experimental design. It is highly recommended to perform a stability test of this compound in your specific medium and under your experimental conditions.
Q4: How can I prepare and store this compound stock solutions for cell culture experiments?
It is recommended to prepare a concentrated stock solution of this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light. When preparing your working solutions, dilute the stock solution in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can the phenol red in my culture medium affect my experiments with this compound?
Phenol red, a common pH indicator in cell culture media, has been shown to have redox activity and can interfere with assays that measure oxidative stress.[8] It can also exhibit weak estrogenic effects.[9] If your experiment is sensitive to these factors, it is advisable to use a phenol red-free version of your cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effects of this compound. | This compound may be degrading in the cell culture medium over the course of the experiment. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2, light exposure). Use an analytical method like HPLC or UV-spectrophotometry to quantify the concentration of this compound over time (e.g., at 0, 6, 12, 24, and 48 hours). 2. Protect from Light: Cover your cell culture plates and media bottles with aluminum foil or use amber-colored containers to minimize light exposure. 3. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours. |
| High variability between replicate wells or experiments. | Inconsistent degradation of this compound due to variations in light exposure or other environmental factors. | 1. Standardize Light Conditions: Ensure all plates are handled with the same level of light exposure. Minimize the time plates are outside the incubator. 2. Use Freshly Prepared Solutions: Always prepare working solutions of this compound immediately before adding them to your cells. Do not store diluted this compound solutions at 4°C for extended periods. |
| Unexpected changes in cell morphology or viability. | Degradation products of this compound may have cytotoxic effects. Alternatively, the solvent (e.g., DMSO) concentration may be too high. | 1. Identify Degradation Products: If possible, use techniques like LC-MS to identify potential degradation products in your stored this compound-containing media. 2. Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is low (typically <0.1%) and that you include a vehicle control group in your experiments. |
Data on this compound Stability
Disclaimer: The following tables present hypothetical data for illustrative purposes, as there is a lack of published, peer-reviewed studies providing quantitative stability data of this compound in these specific cell culture media. Researchers should generate their own stability data for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (100 µM) in Different Cell Culture Media at 37°C with Standard Light Exposure.
| Time (Hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 92 | 95 | 94 |
| 12 | 85 | 90 | 88 |
| 24 | 70 | 82 | 78 |
| 48 | 55 | 70 | 65 |
Table 2: Hypothetical Influence of Light Exposure on this compound (100 µM) Stability in DMEM at 37°C.
| Time (Hours) | Standard Light (% Remaining) | Dark (% Remaining) |
| 0 | 100 | 100 |
| 12 | 85 | 98 |
| 24 | 70 | 95 |
| 48 | 55 | 90 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound (analytical standard)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Incubate Samples: Aliquot the this compound-spiked medium into sterile, transparent containers (for light exposure conditions) and amber or foil-wrapped containers (for dark conditions). Incubate them at 37°C in a cell culture incubator.
-
Collect Time Points: At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each condition.
-
Sample Preparation:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 272 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 [ouci.dntb.gov.ua]
- 3. Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What if cell culture media do not mimic in vivo redox settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 7. Minimum Essential Medium (MEM) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
Technical Support Center: Optimizing Fenoprofen Dosage for Rodent Inflammation Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fenoprofen in rodent models of inflammation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
2. What are the common rodent models of inflammation where this compound can be used?
This compound is effective in various rodent models of inflammation, including:
-
Carrageenan-Induced Paw Edema: An acute model of localized inflammation.
-
Collagen-Induced Arthritis (CIA): A model of chronic autoimmune arthritis that shares features with human rheumatoid arthritis.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model of chronic inflammation and pain.
3. What is the recommended route of administration for this compound in rodents?
This compound can be administered via oral gavage or subcutaneous injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile. Oral administration is common for mimicking clinical use, while subcutaneous injection can provide more controlled dosing.
4. What are suitable vehicles for preparing this compound for administration?
For oral gavage , this compound can be suspended in vehicles such as:
-
0.5% or 1% methylcellulose
-
0.5% carboxymethylcellulose (CMC)
-
Tragacanth gum suspension
For subcutaneous injection , this compound can be dissolved or suspended in:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
It is crucial to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes.
Troubleshooting Guide
Issue: High variability in anti-inflammatory response between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. For subcutaneous injections, ensure the full dose is delivered and there is no leakage from the injection site.
-
-
Possible Cause: Genetic variability within the rodent strain.
-
Solution: Use a well-characterized, inbred strain of rodents to minimize genetic differences.
-
-
Possible Cause: Differences in the induction of inflammation.
-
Solution: Standardize the procedure for inducing inflammation. For carrageenan-induced paw edema, ensure a consistent volume and concentration of carrageenan is injected into the same anatomical location of the paw. For CIA and CFA models, ensure proper emulsification and administration of the collagen or CFA.
-
-
Possible Cause: Environmental stressors.
-
Solution: Maintain a consistent and low-stress environment for the animals, as stress can influence inflammatory responses.
-
Issue: Lack of significant anti-inflammatory effect at the tested dose.
-
Possible Cause: Insufficient dosage.
-
Solution: The effective dose of this compound can vary depending on the model and the severity of inflammation. A dose-response study is recommended to determine the optimal effective dose for your specific experimental conditions. Refer to the dosage tables below for starting points.
-
-
Possible Cause: Timing of administration.
-
Solution: The timing of this compound administration relative to the inflammatory insult is critical. For acute models like carrageenan-induced paw edema, this compound is typically administered 30-60 minutes prior to the carrageenan injection. In chronic models like CIA and CFA, a prophylactic or therapeutic dosing regimen should be carefully designed.
-
-
Possible Cause: Poor bioavailability.
-
Solution: Ensure the this compound formulation is appropriate for the chosen route of administration. For oral administration, consider the impact of food on absorption.
-
Issue: Observation of adverse effects in treated animals (e.g., gastrointestinal irritation, lethargy).
-
Possible Cause: Dose is too high.
-
Solution: Reduce the dosage of this compound. While effective at reducing inflammation, higher doses of NSAIDs can lead to toxicity. It is important to find a balance between efficacy and safety.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Ensure the vehicle used for administration is non-toxic at the volume being administered. Conduct a vehicle-only control group to rule out any effects of the vehicle itself.
-
-
Possible Cause: Dehydration.
-
Solution: Ensure animals have free access to water, especially if they exhibit signs of lethargy or reduced food intake.
-
Data Presentation: this compound Dosage in Rodent Inflammation Models
Table 1: Recommended this compound Dosages for Carrageenan-Induced Paw Edema in Rats
| Route of Administration | Dosage Range (mg/kg) | Timing of Administration | Reference Compound and Dose (for comparison) |
| Oral | 10 - 50 | 30-60 minutes prior to carrageenan | Indomethacin (5 - 10 mg/kg) |
| Subcutaneous | 5 - 30 | 30-60 minutes prior to carrageenan | Diclofenac (5 - 10 mg/kg) |
Table 2: Recommended this compound Dosages for Collagen-Induced Arthritis in Mice
| Dosing Regimen | Route of Administration | Dosage Range (mg/kg/day) | Treatment Duration |
| Prophylactic | Oral | 20 - 100 | From day of first immunization |
| Therapeutic | Oral | 50 - 150 | After onset of clinical signs |
Table 3: Recommended this compound Dosages for Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
| Dosing Regimen | Route of Administration | Dosage Range (mg/kg/day) | Treatment Duration |
| Prophylactic | Oral | 20 - 100 | From day of CFA injection |
| Therapeutic | Oral | 50 - 150 | After establishment of arthritis |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., Indomethacin)
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose.
-
Administer the assigned treatment orally via gavage 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.
-
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice (8-10 weeks old).
-
Housing: As described above.
-
Induction of Arthritis:
-
Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration (Therapeutic Protocol):
-
Begin treatment after the onset of clinical signs of arthritis (arthritis score > 4).
-
Administer this compound or vehicle daily by oral gavage.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Visualizations
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Caption: A typical experimental workflow for evaluating this compound in a rodent model.
Fenoprofen Interference in Biochemical and Cellular Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from fenoprofen interference in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities that can interfere with assays?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] Beyond its intended anti-inflammatory effects, this compound has been identified as a positive allosteric modulator (PAM) of melanocortin receptors MC3, MC4, and MC5.[2][3] This means it can enhance the signaling of these receptors in the presence of their natural ligands. Notably, this modulation is independent of COX inhibition and can lead to biased signaling, for instance, by selectively activating the ERK1/2 pathway without affecting the canonical cAMP pathway.[4][5][6]
Q2: Can this compound's physical properties interfere with assay readouts?
A2: Yes, like many small molecules, this compound has the potential to interfere with assay readouts through its physical properties. While specific spectral data for this compound is not extensively published, its UV absorption maximum is around 272 nm.[7] This suggests a potential for interference in fluorescence-based assays, particularly those using UV or near-UV excitation wavelengths, through mechanisms like autofluorescence or quenching. It is crucial to perform control experiments to assess these potential artifacts.
Q3: How can I distinguish between a true biological effect of this compound and an assay artifact?
A3: Distinguishing a true biological effect from an assay artifact requires a systematic approach involving several control experiments. Key strategies include:
-
Counter-screens: Perform assays to specifically test for common interference mechanisms like autofluorescence, luciferase inhibition, or compound aggregation.
-
Orthogonal Assays: Confirm your findings using a different assay format that measures the same biological endpoint but relies on a different detection technology.
-
Dose-response analysis: True biological effects typically exhibit a clear dose-response relationship, while some artifacts may appear only at high concentrations.
-
Structural analogs: Test a structurally similar but inactive analog of this compound. If the interference persists, it is more likely to be a property of the chemical scaffold rather than a specific biological activity.
Troubleshooting Guides
Issue 1: Unexpected Activity in a GPCR Signaling Assay
Symptom: You observe modulation of a G-protein coupled receptor (GPCR) signaling pathway in the presence of this compound, which is not your primary target.
Possible Cause: this compound is a known positive allosteric modulator of melanocortin receptors (MC3R, MC4R, and MC5R), inducing biased signaling.[2][4][5] If your cells express these receptors, you may be observing off-target effects.
Troubleshooting Workflow:
References
- 1. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpionline.org [jpionline.org]
Technical Support Center: Managing Fenoprofen-Induced Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fenoprofen in animal models. The information is designed to help manage and mitigate the common gastrointestinal (GI) side effects encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal damage?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), causes gastrointestinal damage primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms, COX-1 and COX-2.[1][3] COX-1 is responsible for producing prostaglandins that protect the stomach lining by maintaining mucosal blood flow and stimulating the secretion of mucus and bicarbonate.[1][3] this compound inhibits both COX-1 and COX-2, and its inhibition of COX-1 leads to a reduction in these protective prostaglandins, making the gastric mucosa susceptible to injury from gastric acid.[1][4][5] This can result in adverse effects ranging from mild irritation to more severe events like ulceration, bleeding, and perforation.[6][7][8]
Q2: My animal models are showing high variability in gastric lesion scores after this compound administration. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent dosing and administration techniques across all animals. The animal's fasting state can significantly impact the severity of gastric lesions; a combined feed-fast and NSAID administration protocol is a known method for inducing gastric ulcers.[9][10] Other factors include the specific strain and health status of the animals, as underlying conditions can affect susceptibility.[11] Hydration status is also critical, as dehydration can exacerbate NSAID-induced kidney injury and potentially worsen overall health, indirectly affecting GI outcomes.[11]
Q3: What are the typical clinical signs of NSAID toxicity in animal models?
A3: Common clinical signs of NSAID toxicity in animals like dogs and cats include vomiting (sometimes with blood), diarrhea, dark or tarry stools (indicating digested blood), loss of appetite, and lethargy.[12] In more severe cases, you may observe pale gums due to anemia, increased thirst and urination related to kidney effects, abdominal pain, and even seizures.[12]
Q4: Which gastroprotective agents are commonly used to mitigate this compound-induced GI side effects in animal models?
A4: Several classes of drugs are used to prevent or treat NSAID-induced GI damage. These include:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole, which reduce stomach acid production.[13] Omeprazole has been shown to be superior to sucralfate in mitigating gastric lesion severity in a horse model.[9][10][14]
-
Histamine H2-Receptor Antagonists: Like famotidine or ranitidine, which also decrease gastric acid secretion.[13][15]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, directly replaces the protective prostaglandins inhibited by NSAIDs and is effective in preventing NSAID-induced ulcers.[16][17][18][19]
-
Mucosal Protectants: Sucralfate forms a protective barrier over the ulcer crater but has shown less efficacy in preventing NSAID-induced lesions compared to acid-suppressing agents.[13][20][21]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Severe Ulcers or Mortality
-
Question: My this compound dose, based on published literature, is causing severe gastric perforation and high mortality in my rat model. What should I do?
-
Answer:
-
Verify Dose Calculation: Double-check all calculations for dose and concentration of your dosing solution.
-
Conduct a Dose-Range-Finding Study: The reported effective dose can vary between different animal strains and vendors. A pilot study with a range of lower doses is recommended to establish the optimal dose that induces measurable lesions without excessive morbidity in your specific animal population. For example, studies with ketoprofen in rats showed that a dose considered safe in the literature caused significant adverse effects.[22][23]
-
Assess Animal Health: Ensure animals are healthy and free from stress before beginning the experiment, as these factors can increase susceptibility to NSAID-induced damage.
-
Ensure Hydration: Confirm that animals have ad libitum access to water and are properly hydrated, as NSAIDs can impair renal function, which can be exacerbated by dehydration.[6][11]
-
Issue 2: Ineffective or No Gastric Lesion Formation
-
Question: I am not observing significant gastric lesions after administering this compound. Why might this be happening?
-
Answer:
-
Check Drug Formulation and Administration: Ensure the this compound suspension or solution is homogenous and that the full dose is being administered correctly (e.g., via oral gavage without reflux).
-
Fasting Protocol: The presence of food in the stomach can buffer the gastric acid and reduce the ulcerogenic effects of NSAIDs. Implement a consistent fasting period (e.g., 18-24 hours) before this compound administration.
-
Animal Strain: Some animal strains are more resistant to NSAID-induced gastric damage. Review the literature to confirm the susceptibility of your chosen strain.
-
Increase Dose or Duration: If other factors are controlled, a modest increase in the dose or the duration of treatment may be necessary. Refer to dose-finding studies for guidance.[24]
-
Data Summary Tables
Table 1: Examples of NSAID Doses Used to Induce Gastrointestinal Injury in Animal Models
| NSAID | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Indomethacin | Rat | 30 mg/kg | Subcutaneous | Small intestinal damage | [24] |
| Indomethacin | Mouse | 10 mg/kg | Oral | Small intestinal damage | [24] |
| Ketoprofen | Rat | 5 mg/kg | Subcutaneous | Acute mucosal damage, GI bleeding | [22] |
| Ketoprofen | Rat | 50 mg/kg/day | - | Oxidative gastrointestinal mucosal injury | [24] |
| Loxoprofen | Mouse | 100-300 mg/kg | Subcutaneous | Small intestinal injury (required ~10x dose of indomethacin) | [24] |
| This compound | Rat | - | - | Caused greater gastric mucosal damage compared to aspirin, mefenamic acid, and indomethacin in one study. | [25] |
Table 2: Comparative Efficacy of Gastroprotective Agents in an Equine NSAID Model
| Agent | Dose | Animal Model | Efficacy (Compared to Control/Other Agent) | Reference |
| Omeprazole | 1 mg/kg PO q24h | Horse | Superior to sucralfate for mitigating gastric lesion severity. Lower glandular (EGGD) and squamous (ESGD) ulcer scores. | [9][10][14] |
| Sucralfate | 20 mg/kg PO q8h | Horse | Less effective than omeprazole. Resulted in higher post-treatment EGGD and ESGD scores. | [9][10][14] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Gastric Injury in a Rodent Model
-
Animal Selection: Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Withhold food for 18-24 hours before this compound administration, but allow free access to water.
-
Drug Preparation: Prepare a suspension of this compound calcium in a vehicle such as 0.5% carboxymethylcellulose (CMC). The dose should be determined from literature or a pilot study.
-
Administration: Administer the this compound suspension orally via gavage. A control group should receive the vehicle only.
-
Observation: Monitor animals for clinical signs of toxicity.
-
Endpoint: Euthanize the animals 4-6 hours after this compound administration.
-
Sample Collection: Immediately collect the stomach for macroscopic and microscopic evaluation.
Protocol 2: Macroscopic Gastric Lesion Scoring
-
Stomach Preparation: Excise the stomach, open it along the greater curvature, and gently rinse with cold saline to remove gastric contents.
-
Lesion Visualization: Pin the stomach flat on a board or wax plate with the mucosal side up for examination.
-
Scoring: Score the gastric lesions based on a standardized scale. An example scale is as follows:
-
0 = No visible lesions
-
1 = Hyperemia and edema
-
2 = 1-5 small petechial lesions
-
3 = >5 small petechial lesions or 1-2 larger ulcers
-
4 = Multiple larger ulcers
-
5 = Perforated ulcers
-
-
Ulcer Index Calculation: The sum of the lengths (in mm) of all lesions for each stomach can be used as an ulcer index for quantitative comparison between groups.
Visualizations
Caption: Mechanism of this compound action and GI side effects.
Caption: Workflow for evaluating gastroprotective agents.
Caption: Troubleshooting unexpected experimental results.
References
- 1. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 5. Non-steroidal anti-inflammatory drug-induced gastric damage in experimental animals: underlying pathological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Effect of omeprazole and sucralfate on gastrointestinal injury in a fasting/NSAID model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pocket.vet [pocket.vet]
- 13. lonsdalevet.com [lonsdalevet.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of H2-receptor antagonists upon physiological acid secretory states in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Misoprostol | VCA Animal Hospitals [vcahospitals.com]
- 17. Drugs Used to Treat Gastrointestinal Ulcers in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Misoprostol (Cytotec®) for Dogs and Cats [petplace.com]
- 19. Misoprostol [cliniciansbrief.com]
- 20. Does sucralfate prevent short-term NSAID induced damage to the gastroduodenal mucosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sucralfate treatment of nonsteroidal anti-inflammatory drug-induced gastrointestinal symptoms and mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adverse Effects of Incorporating Ketoprofen into Established Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Fenoprofen Degradation Pathway Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the degradation pathways of fenoprofen in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
Based on forced degradation studies, this compound is most susceptible to oxidative degradation . It demonstrates relative stability under hydrolytic (acidic and basic), photolytic, and thermal stress conditions. However, the stability under photolytic and hydrolytic conditions can be influenced by factors such as pH, temperature, and the presence of photosensitizers.
Q2: What are the known degradation products of this compound?
While forced degradation studies confirm this compound's susceptibility to oxidation, the specific chemical structures of the resulting degradation products are not extensively detailed in publicly available literature. Identification of these byproducts typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] In vivo, this compound is metabolized in the liver to 4'-hydroxythis compound and its glucuronide conjugate.[2][3][4]
Q3: My this compound solution is showing unexpected degradation under normal storage conditions. What could be the cause?
If you observe degradation under conditions where this compound is expected to be stable (e.g., neutral pH, protection from light), consider the following possibilities:
-
Presence of oxidizing agents: Trace amounts of oxidizing contaminants in your solvent or container can initiate degradation.
-
Autoxidation: Prolonged exposure to air (oxygen) can lead to slow oxidation.
-
Contamination: Contamination with metal ions can catalyze oxidative degradation.
-
Microbial degradation: If the solution is not sterile, microbial growth could contribute to degradation.
Q4: How can I prevent the degradation of this compound in my aqueous solutions?
To minimize degradation, consider the following precautions:
-
Use high-purity solvents: Ensure your water and any other solvents are free from oxidizing agents and metal ion contaminants.
-
Deoxygenate solutions: For long-term storage or sensitive experiments, deoxygenating the solvent by sparging with an inert gas (e.g., nitrogen or argon) can prevent oxidation.
-
Protect from light: Store solutions in amber vials or in the dark to prevent any potential photolytic degradation, even though it is generally considered stable under photolytic stress.[5][6]
-
Control pH: Maintain the pH of your solution within a stable range (near neutral), as extreme pH values could potentially contribute to hydrolysis over extended periods.
-
Refrigerate or freeze: Storing solutions at lower temperatures can slow down the rate of any potential degradation reactions.
-
Use of antioxidants: For certain applications, the addition of a suitable antioxidant could be considered, but its compatibility and potential interference with your experiments must be evaluated.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Problem: You are analyzing a this compound solution using HPLC or UPLC and observe unexpected peaks that are not present in your initial analysis.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare a fresh solution using deoxygenated solvent and re-analyze. 2. If the peaks persist and grow over time, it is likely due to oxidation. 3. Consider using an analytical method capable of separating and identifying these degradation products, such as UPLC-MS.[7][8] |
| Contamination | 1. Analyze a blank solvent run to check for contaminants in your mobile phase or system. 2. Prepare a fresh standard from a different lot of this compound raw material, if available. 3. Ensure proper cleaning and rinsing of all glassware and equipment. |
| Interaction with Excipients (for formulated products) | 1. If you are working with a formulated product, the unexpected peaks could be due to interactions between this compound and the excipients. 2. Review the formulation for any components known to be reactive. |
Issue 2: Inconsistent Degradation Rates in Forced Degradation Studies
Problem: You are performing forced degradation studies and observing inconsistent results for the same stress condition across different experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | 1. Oxidative Stress: Ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the reaction time are precisely controlled.[6] 2. Photolytic Stress: Verify the intensity and wavelength of the light source, as well as the distance of the sample from the source. 3. Thermal Stress: Ensure the temperature of the oven or water bath is uniform and accurately calibrated. 4. Hydrolytic Stress: Precisely control the pH and temperature of the solution. |
| Matrix Effects | 1. If your sample is in a complex matrix, other components may be interfering with the degradation process. 2. Perform the degradation on a pure this compound solution as a control. |
| Analytical Method Variability | 1. Ensure your analytical method is validated for stability-indicating properties.[5][7] 2. Check for issues with column performance, mobile phase preparation, and detector response. |
Data Presentation
Table 1: Summary of this compound Stability from Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acidic Hydrolysis | 0.1N & 1.0 N HCl | No significant degradation observed. | [6] |
| Basic Hydrolysis | 0.1 N & 1.0 N NaOH | No significant degradation observed. | [6] |
| Oxidative | 3%, 10%, and 20% H₂O₂ | Degradation was observed. | [5][6] |
| Thermal | 105°C | No significant degradation observed. | [6] |
| Photolytic | Not specified | No significant degradation observed. | [5][6] |
| Humidity | 75% & 90% RH | No significant degradation observed. | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method[5][6]
-
Objective: To separate this compound from its process-related impurities and degradation products.
-
Column: C8 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water: Acetic acid (980:20, v/v)
-
Mobile Phase B: Acetonitrile: Acetic acid (980:20, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 270 nm
-
Elution: Gradient elution (specific gradient profile should be optimized based on the separation requirements)
Protocol 2: Stability-Indicating UPLC Method[7]
-
Objective: A rapid method for the determination of related substances in this compound.
-
Column: BEH C18 (100 × 2.1 mm, 1.7 µm particle size)
-
Column Temperature: 30°C
-
Mobile Phase A: Water: Acetic acid (980:20, v/v)
-
Mobile Phase B: Acetonitrile: Acetic acid (980:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 270 nm
-
Elution: Gradient elution
Visualizations
Caption: Primary and minor degradation pathways of this compound in aqueous solutions.
Caption: General experimental workflow for this compound degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in this compound Calcium | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Quantification of this compound in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Fenoprofen in Cell Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of fenoprofen in cell signaling studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent with known COX inhibition effects. What could be the cause?
A1: While this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, it also exhibits off-target activity as a positive allosteric modulator (PAM) of melanocortin receptors MC3, MC4, and MC5.[1][2][3] This can lead to unexpected cellular responses. This compound acts as a biased agonist at these receptors, selectively activating the ERK1/2 signaling pathway without significantly affecting the canonical cAMP pathway.[1][4][5]
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm COX inhibition in your experimental system by measuring prostaglandin levels (e.g., PGE2) using an ELISA assay.
-
Investigate Off-Target Signaling: Assess the phosphorylation of ERK1/2 via Western blot to determine if the melanocortin receptor pathway is activated.
-
Use Selective Inhibitors: Compare your results with those obtained using more selective COX-1 or COX-2 inhibitors to dissect the contribution of each isoform.
-
Dose-Response Analysis: Perform a dose-response curve for this compound and correlate the concentrations with known IC50 values for COX inhibition and EC50 values for melanocortin receptor modulation.
Q2: How can I differentiate between on-target COX-mediated effects and off-target melanocortin receptor-mediated effects of this compound?
A2: A combination of pharmacological and molecular approaches can help distinguish between these two signaling pathways.
Experimental Workflow to Differentiate On- and Off-Target Effects
References
- 1. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old drugs with new skills: this compound as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]
Technical Support Center: Enhancing Fenoprofen Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulation strategies aimed at enhancing the bioavailability of fenoprofen. This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making bioavailability enhancement a critical step in its formulation development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A1: The main strategies focus on improving the poor aqueous solubility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate. Common techniques include fusion, solvent evaporation, and spray drying.[1][2]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin (like β-cyclodextrin or its derivatives) to form an inclusion complex with enhanced aqueous solubility.[3]
-
Nanotechnology-based Formulations: Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution. Solid Lipid Nanoparticles (SLNs) are a common example.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, facilitating drug absorption.
Q2: Which polymers are suitable for preparing this compound solid dispersions?
A2: Hydrophilic polymers are excellent choices for this compound solid dispersions. Commonly used and effective polymers include Polyethylene Glycol (PEG) 4000 and poloxamer 407.[1] The selection of the polymer depends on the chosen manufacturing method (e.g., fusion or solvent evaporation) and the desired release characteristics.
Q3: What is the typical impact of these formulation strategies on this compound's dissolution rate?
A3: These strategies can significantly enhance the dissolution rate of this compound. For instance, solid dispersions of this compound with poloxamer 407 have shown a much faster and higher drug release compared to the pure drug. The addition of a surfactant like Tween 60 to a solid dispersion system can further accelerate the dissolution.[1][2]
Q4: How can I characterize the prepared this compound formulations?
A4: A combination of analytical techniques is essential to characterize the physicochemical properties of the formulations. These include:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of this compound (crystalline or amorphous) within the formulation.
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity of the drug in the formulation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the excipients.
-
Particle Size Analysis: Crucial for nanoparticle-based formulations to determine the size distribution and its impact on dissolution.
-
In Vitro Dissolution Studies: To evaluate the rate and extent of drug release from the formulation in a relevant dissolution medium.
Troubleshooting Guides
Solid Dispersions
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility between this compound and the selected polymer. | - Screen for polymers with better solubilizing capacity for this compound. - Consider using a ternary solid dispersion by adding a surfactant to improve miscibility.[1][2] |
| Recrystallization of this compound during Storage | The amorphous form is thermodynamically unstable. High humidity and temperature can accelerate recrystallization. | - Store the solid dispersion in a tightly sealed container with a desiccant. - Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility. - Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[5] |
| Incomplete Solvent Removal (Solvent Evaporation Method) | Inefficient drying process. | - Increase the drying time or temperature (while considering the thermal stability of this compound and the polymer). - Use a high-vacuum oven for more effective solvent removal. - Analyze for residual solvents using techniques like Gas Chromatography (GC). |
| Phase Separation or Incomplete Mixing (Fusion Method) | Immiscibility of this compound and the polymer at the processing temperature. | - Ensure the processing temperature is above the melting points of both this compound and the polymer to achieve a homogenous melt. - Rapidly cool the molten mixture to solidify the dispersion and prevent phase separation. |
Cyclodextrin Complexation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Complexation Efficiency | Inappropriate cyclodextrin type or stoichiometry. Suboptimal preparation method. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best binding affinity for this compound.[3] - Determine the optimal drug:cyclodextrin molar ratio through phase solubility studies. - Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to identify the most efficient one. |
| Precipitation of the Complex | The concentration of the complex exceeds its solubility in the chosen solvent. | - Adjust the pH of the solution, as the solubility of this compound and its complex can be pH-dependent. - Use a co-solvent to increase the solubility of the complex. |
| Difficulty in Isolating the Solid Complex | The complex may be highly soluble or form a sticky mass. | - For highly soluble complexes, freeze-drying (lyophilization) is an effective method for obtaining a solid powder. - If a sticky product is obtained after kneading or solvent evaporation, try triturating it with a small amount of a non-solvent to induce solidification. |
Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause | Troubleshooting Steps |
| Large Particle Size or Polydispersity | Inappropriate homogenization/sonication parameters. Poor choice of lipid or surfactant. | - Optimize the homogenization pressure, number of cycles, or sonication time and power. - Screen different solid lipids and surfactants to find a combination that produces smaller and more uniform nanoparticles.[4] |
| Low Entrapment Efficiency | Drug expulsion from the lipid matrix during cooling and solidification. This compound partitioning into the external aqueous phase. | - Select a lipid in which this compound has high solubility. - Use a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug. - Optimize the concentration of the surfactant. |
| Particle Aggregation upon Storage | Insufficient surface charge (low zeta potential) leading to instability. | - Ensure the zeta potential of the SLN dispersion is sufficiently high (typically > |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [5] |
| Ethanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Acetone | Soluble | [5] |
Qualitative solubility as per the cited reference.
Table 2: Dissolution Data of this compound Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | % Drug Release after 12 hours | Reference |
| Optimized Floating Tablet (F4) | HPMC K100 M, Xanthan gum, Guar gum | - | 99.12% | [5] |
Note: The data is from a study on floating tablets incorporating a solid dispersion of this compound.
Table 3: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Reference |
| This compound Calcium Capsules (60, 165, 300 mg) | Dose-dependent | - | Dose-dependent | [6] |
The reference indicates linear pharmacokinetics over the 60-300 mg dosage range, implying that Cmax and AUC increase proportionally with the dose.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and the chosen hydrophilic polymer (e.g., PEG 4000 or poloxamer 407) in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w).[1] Dissolve both components in a suitable organic solvent, such as ethanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature until a constant weight is achieved to ensure complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid (e.g., palmitic acid) at a temperature above its melting point (e.g., 70°C). Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.[4]
-
Aqueous Phase: Prepare an aqueous solution of the surfactant and co-surfactant (e.g., Epikuron 200 and taurocholate sodium salt) and heat it to the same temperature as the lipid phase.[4]
-
-
Microemulsion Formation: Add the aqueous phase to the lipid phase with continuous stirring to form a clear and transparent microemulsion.
-
Nanoparticle Formation: Disperse the warm microemulsion into cold water (2-3°C) under high-speed stirring. The ratio of microemulsion to cold water is typically 1:10 (v/v).[4] This rapid cooling causes the lipid to solidify, forming the SLNs.
-
Isolation and Purification: The resulting SLN dispersion can be centrifuged at high speed to separate the nanoparticles. The pellet is then washed with distilled water to remove any unentrapped drug and excess surfactant.
-
Lyophilization (Optional): For long-term stability, the purified SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solid dispersions.
Caption: Mechanism of enhanced this compound bioavailability.
Caption: Troubleshooting logic for poor this compound dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble this compound calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. impactfactor.org [impactfactor.org]
- 5. jpionline.org [jpionline.org]
- 6. Linear pharmacokinetics of orally administered this compound calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fenoprofen Precipitation in Stock Solutions
Welcome to the technical support center for fenoprofen. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when preparing and storing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
Precipitation of this compound in stock solutions can be attributed to several factors, including the choice of solvent, concentration, pH, and storage conditions. This compound, particularly in its free acid form, has poor water solubility.[1] The calcium salt of this compound is also only slightly soluble in water.[2][3] Exceeding the solubility limit in a given solvent system will lead to precipitation. Changes in temperature or pH upon storage can also cause the compound to fall out of solution.
Q2: What is the most appropriate solvent for preparing this compound stock solutions?
The choice of solvent is critical for preparing a stable this compound stock solution. Organic solvents are generally preferred over aqueous solutions due to this compound's hydrophobic nature.
-
DMSO (Dimethyl Sulfoxide): this compound is soluble in DMSO.[1][4] The calcium salt hydrate form of this compound is soluble in DMSO at approximately 33 mg/mL.[5][6][7]
-
Ethanol: this compound is soluble in ethanol.[1] The calcium salt form is soluble in alcohol at approximately 15 mg/mL at 25°C.[2][3]
-
Dimethyl Formamide (DMF): The calcium salt hydrate of this compound is soluble in DMF at approximately 33 mg/mL.[5][6]
For applications requiring an aqueous final solution, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] Be aware that the final concentration in the aqueous buffer will be significantly lower. For instance, the solubility of this compound calcium salt hydrate in a 1:8 solution of DMSO:PBS (pH 7.2) is approximately 0.11 mg/mL.[5][6]
Q3: How does pH influence the solubility of this compound?
This compound is a weak acid with a pKa of 4.5.[2][8] This means its solubility is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 4.5): In acidic solutions, this compound will be in its non-ionized, less soluble form.
-
Alkaline Conditions (pH > 4.5): In basic solutions, this compound will be in its ionized, more soluble salt form.
Therefore, to enhance the solubility of this compound in aqueous solutions, the pH should be maintained above its pKa. For example, dissolution tests have been successfully performed in phosphate buffer at pH 7.4.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
Proper storage is essential to maintain the stability and prevent precipitation of this compound stock solutions.
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C.[4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[4]
-
Light: Store solutions in the dark to prevent photodegradation.[4]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[5]
Q5: Can I redissolve precipitated this compound?
In some cases, precipitated this compound can be redissolved. Gentle warming of the solution in a water bath, accompanied by vortexing or sonication, may help to bring the compound back into solution. However, if the precipitation is due to exceeding the solubility limit at a given temperature and solvent composition, redissolving may only be temporary, and the precipitate may reappear upon cooling. If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration.
Troubleshooting Guide
If you are experiencing precipitation with your this compound stock solution, follow this troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Form | Solubility | Reference |
| Water | Free Acid | Insoluble | [1] |
| Calcium Salt | Slightly Soluble | [2] | |
| Ethanol | Free Acid | Soluble | [1] |
| Calcium Salt | ~15 mg/mL at 25°C | [2][3] | |
| DMSO | Free Acid | Soluble | [1][4] |
| Calcium Salt Hydrate | ~33 mg/mL | [5][6][7] | |
| Dimethyl Formamide (DMF) | Calcium Salt Hydrate | ~33 mg/mL | [5][6] |
| 1:8 DMSO:PBS (pH 7.2) | Calcium Salt Hydrate | ~0.11 mg/mL | [5][6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mg/mL stock solution of this compound calcium salt hydrate in DMSO.
Materials:
-
This compound calcium salt hydrate
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound calcium salt hydrate. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Dissolving: Add the appropriate volume of DMSO to the this compound. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4][5]
Diagram: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Diagram: Relationship Between pH and this compound Solubility
Caption: Conceptual diagram of pH's effect on this compound solubility.
References
- 1. jpionline.org [jpionline.org]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fenoprofen Sustained-Release In Vivo Administration: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sustained-release formulations of fenoprofen for in vivo administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Characterization
Q1: My sustained-release this compound formulation shows a high initial burst release in vitro. What are the potential causes and solutions?
A1: A significant initial burst release can undermine the goal of sustained delivery and may lead to toxicity. Potential causes include:
-
Surface-Bound Drug: A portion of the this compound may be adsorbed onto the surface of the delivery system (e.g., microspheres, matrix tablets) rather than being encapsulated.
-
High Polymer Porosity: A highly porous polymer matrix can allow for rapid ingress of dissolution media, leading to a fast initial release.
-
Poor Drug-Polymer Interaction: Insufficient interaction between this compound and the polymer matrix can result in rapid diffusion of the drug.
Troubleshooting Steps:
-
Washing Step: Introduce a washing step after formulation to remove surface-adsorbed drugs.
-
Polymer Selection: Experiment with different polymers or polymer blends. For example, combining a hydrophilic matrix like HPMC with a more hydrophobic polymer can help control initial hydration and drug release.[1] Using polymers like guar gum in combination with a hydrophilic matrix has been shown to slow down the initial release.[1]
-
Optimize Coating: If using a coated formulation, ensure the coating is uniform and of adequate thickness to control the initial drug diffusion.[2]
-
Formulation Technique: The wet granulation method can be used to create granules that are then compressed, which may provide better control over the initial release compared to direct compression.[1]
Q2: I'm observing poor and variable drug loading in my polymer-based formulation. How can I improve this?
A2: Inconsistent drug loading compromises dose accuracy and reproducibility. Key factors include:
-
This compound Solubility: this compound has poor water solubility, which can be a challenge during formulation.[3][4]
-
Solvent System: The choice of solvent used during formulation is critical for dissolving both the drug and the polymer.
-
Mixing and Homogenization: Inadequate mixing can lead to non-uniform drug distribution within the polymer matrix.
Troubleshooting Steps:
-
Solubility Enhancement: Test various organic solvents in which both this compound and the chosen polymer are soluble.[5]
-
Optimize Process Parameters: Adjust mixing speed, time, and temperature to ensure a homogenous dispersion of the drug in the polymer solution before solvent evaporation or particle formation.
-
Drug-to-Polymer Ratio: Systematically vary the drug-to-polymer ratio. A very high drug load can lead to drug crystallization and poor encapsulation.[5]
In Vivo Performance
Q3: My sustained-release formulation performs well in vitro but shows poor bioavailability in my animal model. What could be the issue?
A3: A discrepancy between in vitro and in vivo results is a common challenge. Potential reasons include:
-
GI Tract Transit Time: The formulation may be passing through the absorption window in the gastrointestinal (GI) tract before the drug is fully released.[1]
-
First-Pass Metabolism: this compound undergoes significant first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[5]
-
In Vivo Degradation: The polymer matrix might be degrading faster or slower than anticipated in the physiological environment due to enzymatic activity or pH changes.[6]
-
Food Effects: The presence or absence of food can alter GI motility and pH, affecting drug release and absorption.
Troubleshooting Steps:
-
Gastro-retentive Formulations: Consider developing a floating or mucoadhesive system to increase the gastric residence time and allow for more complete drug release in the upper GI tract.[3]
-
Animal Model Selection: Ensure the chosen animal model has a GI physiology (e.g., transit time, pH) that is relevant to humans for the specific question being investigated.
-
Correlate In Vitro/In Vivo Data (IVIVC): Develop an in vitro dissolution method that better mimics the in vivo environment (e.g., using different pH media to simulate the stomach and intestine) to establish a reliable IVIVC.[7]
-
Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on your formulation's performance.[8]
Q4: I'm seeing high inter-animal variability in my pharmacokinetic (PK) study. How can I reduce this?
A4: High variability can mask the true performance of your formulation. Sources of variability include:
-
Administration Technique: Inconsistent oral gavage or implantation technique can lead to differences in dosing and formulation placement.
-
Animal Health and Stress: The health status and stress levels of the animals can influence GI motility and drug metabolism.
-
Biological Differences: Natural variations in metabolism and physiology among animals.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all researchers are trained and follow a standardized protocol for animal handling, dosing, and sample collection.
-
Acclimatization: Allow sufficient time for animals to acclimatize to their environment and handling before the study begins.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and provide more statistical power.
-
Crossover Study Design: If feasible, use a crossover study design where each animal receives all treatments, allowing each animal to serve as its own control.[9]
Quantitative Data: Pharmacokinetic Parameters of this compound
The following table summarizes typical pharmacokinetic parameters for immediate-release versus sustained-release NSAID formulations. Note that specific values for this compound can vary significantly based on the exact formulation, dose, and in vivo model.
| Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation | Significance for Researchers |
| Time to Peak Concentration (tmax) | Short (e.g., 1-2 hours) | Longer (e.g., 4-8 hours)[10] | A longer tmax indicates a slower rate of drug absorption, a key feature of SR systems. |
| Peak Plasma Concentration (Cmax) | High | Lower[8] | SR formulations are designed to lower Cmax, which can reduce the risk of dose-related side effects. |
| Area Under the Curve (AUC) | Similar to SR (for same total dose) | Similar to IR (for same total dose)[8] | AUC reflects the total systemic exposure to the drug. Bioequivalent formulations should have a similar AUC. |
| Half-life (t½) | Short (approx. 2-3 hours)[3][5] | Appears prolonged due to continuous absorption[8] | The apparent half-life is extended because the release rate, not elimination, becomes the rate-limiting step. |
| Dosing Frequency | Multiple times daily (e.g., every 4-6 hours)[11] | Once or twice daily[12] | Reduced dosing frequency is a primary clinical advantage of SR formulations, improving patient compliance. |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for Sustained-Release Tablets
This protocol is based on the USP Dissolution Testing Apparatus II (Paddle Method).[1]
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a buffer simulating physiological pH. A common approach is to use 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to phosphate buffer (pH 6.8) for the remainder of the study to mimic transit from the stomach to the intestine.
-
Temperature: 37 ± 0.5°C.[1]
-
Paddle Speed: 50 rpm.[1]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Begin the test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.[1]
-
Filter the samples and analyze the this compound concentration using a validated method, such as UV-Vis spectrophotometry (at ~270 nm) or HPLC.[1]
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Protocol: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
This is a widely used model to evaluate the anti-inflammatory effects of NSAIDs.[13][14]
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200g).
-
Groups:
-
Control (Vehicle)
-
Positive Control (e.g., Immediate-Release this compound)
-
Test Group (Sustained-Release this compound formulation)
-
-
Procedure:
-
Administer the respective formulations to each group via oral gavage.
-
After a set period (e.g., 1 hour post-administration), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat to induce inflammation.[13]
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, 6, 12, 24 hours) using a plethysmometer or digital calipers.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.
-
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsi.org [ijpsi.org]
- 6. benchchem.com [benchchem.com]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. dovepress.com [dovepress.com]
- 9. Linear pharmacokinetics of orally administered this compound calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DailyMed - this compound CALCIUM capsule [dailymed.nlm.nih.gov]
- 12. Sustained Release and Prolonged Release Tablets and their Difference | Pharmaguideline [pharmaguideline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. What in vivo models are used for pain studies? [synapse.patsnap.com]
Validation & Comparative
A Comparative In Vivo Analysis of Fenoprofen and Naproxen Efficacy
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), fenoprofen and naproxen are well-established therapeutic options for managing pain and inflammation. Both belong to the propionic acid class of NSAIDs and exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a comparative overview of their in vivo efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes existing data on their individual effects and provides a framework for their evaluation.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound and naproxen share a common mechanism of action by inhibiting the COX-1 and COX-2 isoenzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins. The therapeutic effects of this compound and naproxen are largely attributed to their inhibition of COX-2, while their gastrointestinal side effects are often linked to the inhibition of COX-1.
References
- 1. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Fenoprofen's Inhibition of Prostaglandin E2 Synthesis
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is crucial for informed decision-making in drug discovery and clinical application. This guide provides an objective comparison of fenoprofen's performance in inhibiting prostaglandin E2 (PGE2) synthesis against other common NSAIDs, supported by experimental data.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] this compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting these COX enzymes, thereby reducing PGE2 production.[1][3][4] Like many traditional NSAIDs, this compound is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[1] While inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal issues.[2]
Comparative Efficacy of this compound
The inhibitory potency of NSAIDs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the in vitro inhibitory potency of this compound and other propionic acid derivatives against COX-1 and COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 3.4 | 23 | ~0.15 |
| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |
| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |
| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |
| Oxaprozin | 2.2 | 36 | ~0.06 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is synthesized from multiple sources for comparative purposes.[5]
Based on this data, this compound demonstrates a non-selective profile with a preference for COX-1 inhibition, similar to other propionic acid derivatives like ibuprofen and flurbiprofen. Ketoprofen, particularly its S-enantiomer, exhibits the highest potency for both COX-1 and COX-2 inhibition among the compared drugs.[5] The selectivity ratio, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides an indication of the drug's relative preference for inhibiting one isoform over the other. A ratio of less than 1 suggests a preference for COX-1 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NSAID efficacy in inhibiting PGE2 synthesis.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.
Materials:
-
Isolated COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (control) in the reaction buffer for a specified duration at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and is then terminated.
-
The concentration of PGE2 produced in each reaction is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Inflammatory Pain Model (e.g., Carrageenan-Induced Paw Edema)
Objective: To assess the in vivo analgesic and anti-inflammatory efficacy of a test compound.
Materials:
-
Rodent model (e.g., rats or mice)
-
Carrageenan solution (inflammatory agent)
-
Test compound administered orally or via injection
-
Vehicle control
-
Paw volume measurement instrument (plethysmometer)
-
Mechanical or thermal stimuli for pain assessment (e.g., von Frey filaments, hot plate)
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control and various doses of the test compound).
-
The test compound or vehicle is administered at a specified time before the induction of inflammation.
-
Inflammation is induced by injecting a small volume of carrageenan solution into the plantar surface of the hind paw.
-
Paw volume is measured at regular intervals after carrageenan injection to assess the degree of edema (swelling).
-
Pain response is evaluated by measuring the withdrawal latency to a thermal stimulus or the withdrawal threshold to a mechanical stimulus applied to the inflamed paw.
-
The anti-inflammatory effect is quantified by the reduction in paw edema in the drug-treated groups compared to the vehicle-treated group.
-
The analgesic effect is quantified by the increase in paw withdrawal latency or threshold in the drug-treated groups compared to the vehicle-treated group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Fenoprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the enantiomers of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to aid in research and development efforts within the pharmaceutical and life sciences sectors.
Executive Summary
This compound, like other profen NSAIDs, is a chiral molecule existing as two enantiomers: (R)-fenoprofen and (S)-fenoprofen. The anti-inflammatory effects of this compound are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Experimental evidence overwhelmingly indicates that the pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. In vitro studies have demonstrated that (S)-fenoprofen is approximately 35 times more potent than (R)-fenoprofen in inhibiting the COX pathway in human platelets[1]. Despite this significant difference in in vitro activity, the in vivo pharmacological potency of the two enantiomers can appear similar due to the stereoselective inversion of the largely inactive (R)-enantiomer to the active (S)-enantiomer within the human body[1].
Data Presentation: Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Racemic this compound | 3.4 | 5.9 |
Table 1: In vitro inhibitory concentrations (IC50) of racemic this compound against COX-1 and COX-2. Data sourced from in-vitro studies.
It is crucial to interpret this data in the context of the enantiomers' relative potencies. Given that (S)-fenoprofen is the significantly more active enantiomer, it is the primary contributor to the observed COX inhibition of the racemic mixture[2]. The (R)-enantiomer is considered to have weak inhibitory effects on both COX-1 and COX-2[2].
Signaling Pathway of this compound's Anti-inflammatory Action
The canonical mechanism of action for NSAIDs like this compound involves the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the inhibitory potency of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-fenoprofen against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactor solution (e.g., hematin)
-
Arachidonic acid (substrate)
-
(R)-fenoprofen and (S)-fenoprofen dissolved in a suitable solvent (e.g., DMSO)
-
EIA reagents for prostaglandin detection (e.g., PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the reaction buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the reaction buffer, cofactor solution, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of (R)-fenoprofen or (S)-fenoprofen to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effects of (R)- and (S)-fenoprofen by measuring the reduction of carrageenan-induced paw edema in rats or mice.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% w/v in saline)
-
(R)-fenoprofen and (S)-fenoprofen suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers to measure paw volume/thickness
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., n=6 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of (R)-fenoprofen and (S)-fenoprofen.
-
Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following drug administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness of the carrageenan-injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The anti-inflammatory activity of this compound is predominantly mediated by its (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2. The (R)-enantiomer exhibits significantly weaker activity in vitro. However, the in vivo bioconversion of (R)-fenoprofen to (S)-fenoprofen is a critical pharmacokinetic consideration in drug development and clinical application. For researchers investigating novel anti-inflammatory agents, the stereospecificity of COX inhibition by profens underscores the importance of enantioselective synthesis and testing to optimize therapeutic efficacy and potentially minimize side effects.
References
Fenoprofen's Reach: A Comparative Guide to its Cross-Reactivity with Other NSAID Targets
For researchers, scientists, and drug development professionals, understanding the nuances of drug interactions is paramount. This guide provides an in-depth comparison of fenoprofen's cross-reactivity with other nonsteroidal anti-inflammatory drug (NSAID) targets, supported by experimental data and detailed methodologies.
This compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Like many traditional NSAIDs, this compound is a non-selective inhibitor, targeting both COX-1 and COX-2 isoenzymes.[2] This non-selective action is the basis for both its therapeutic efficacy and its potential for side effects, making a thorough understanding of its cross-reactivity essential.
Comparative Inhibition of COX-1 and COX-2
The primary targets for NSAIDs are the COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[3] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are often linked to the inhibition of COX-1.[4]
The inhibitory potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.
Below is a comparative table of IC50 values for this compound and other commonly used NSAIDs, illustrating their relative selectivity for COX-1 and COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 3.4 | 23 | ~0.15 |
| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |
| Naproxen | - | - | - |
| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |
| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |
| Oxaprozin | 2.2 | 36 | ~0.06 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Etoricoxib | 116 | 1.1 | 106 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. The data presented is a synthesis from multiple sources for comparative purposes.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the key steps in the prostaglandin biosynthesis pathway and the points of inhibition by NSAIDs.
Figure 1. Simplified signaling pathway of prostaglandin synthesis and NSAID inhibition.
Experimental Protocols
A common and physiologically relevant method for determining the IC50 values for COX-1 and COX-2 is the human whole blood assay.
Objective: To determine the concentration of an NSAID required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood sample.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
NSAID stock solutions of varying concentrations.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).
Methodology:
COX-1 Inhibition Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TxB2 production via the COX-1 pathway.
-
The reaction is stopped, and serum is collected by centrifugation.
-
TxB2 levels in the serum, a stable metabolite of Thromboxane A2, are measured using a specific ELISA kit. This serves as an index of COX-1 activity.
COX-2 Inhibition Assay:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test NSAID or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is incubated at 37°C for a longer period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 synthesis.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured using a specific ELISA kit, serving as an index of COX-2 activity.
Data Analysis: The percentage of inhibition for each NSAID concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the NSAID concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Assessing NSAID Cross-Reactivity
The following diagram outlines a typical workflow for assessing the cross-reactivity of a new chemical entity (NCE) or an existing NSAID.
Figure 2. A general workflow for the assessment of NSAID cross-reactivity.
Conclusion
This compound exhibits non-selective inhibition of both COX-1 and COX-2 enzymes, a characteristic it shares with many traditional NSAIDs. Its cross-reactivity profile, as indicated by its IC50 values and selectivity ratio, places it among the non-selective NSAIDs with a slight preference for COX-1 inhibition. For researchers and drug development professionals, a comprehensive understanding of this cross-reactivity is crucial for predicting both the therapeutic potential and the likely side-effect profile of this compound and for the development of new anti-inflammatory agents with improved selectivity and safety. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of NSAID activity and cross-reactivity.
References
A Comparative Guide to the Allosteric Modulation of Melanocortin Receptors by Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the allosteric modulation of melanocortin receptors (MCRs) by the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. It serves as a resource for validating its unique pharmacological properties and compares its performance with other identified, albeit less characterized, positive allosteric modulators (PAMs).
Introduction
The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is a critical regulator of a wide array of physiological processes, including inflammation, energy homeostasis, and pigmentation. While orthosteric agonists for these receptors have been developed, they often face challenges with selectivity and side effects. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising alternative by providing a more nuanced and potentially safer pharmacological profile.[1]
Recently, the established NSAID this compound was identified as a positive allosteric modulator of MC3R, MC4R, and MC5R.[1][2] This discovery has opened new avenues for its therapeutic application beyond its known anti-inflammatory effects. This guide delves into the experimental validation of this compound's allosteric activity, presenting key data and methodologies to aid researchers in this field.
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing this compound's allosteric modulation of melanocortin receptors.
Table 1: Positive Allosteric Modulation of Melanocortin Receptors by this compound
| Receptor | Orthosteric Agonist | Assay Type | This compound Concentration | Fold Shift in Agonist EC50 | Reference |
| Human MC3R | α-MSH | cAMP Accumulation | 10 µM | ~10 | [1] |
| Mouse MC3R | α-MSH | cAMP Accumulation | 10 µM | ~8 | [1] |
| Human MC4R | α-MSH | cAMP Accumulation | 10 µM | ~5 | [1] |
| Human MC5R | α-MSH | cAMP Accumulation | 10 µM | ~4 | [1] |
Table 2: Biased Signaling Profile of this compound at Melanocortin Receptors
| Receptor | Signaling Pathway | This compound Activity | Orthosteric Agonist | Reference |
| MC1R | ERK1/2 Activation | No significant activation | N/A | |
| MC3R | ERK1/2 Activation | Agonist | α-MSH | |
| MC4R | ERK1/2 Activation | Agonist | α-MSH | |
| MC5R | ERK1/2 Activation | Agonist | α-MSH | |
| MC3R, MC4R, MC5R | cAMP Accumulation | No agonist activity | α-MSH | [1] |
Comparison with Alternative Melanocortin Receptor Modulators
While this compound is the most well-characterized allosteric modulator of MCRs to date, other compounds have been identified in high-throughput screening campaigns. However, detailed quantitative data for these compounds are limited, and some may exert their effects through off-target mechanisms.
Table 3: Comparison of this compound with Other Identified Melanocortin Receptor Modulators
| Compound | Target Receptor(s) | Mechanism of Action | Key Findings | Reference |
| This compound | MC3R, MC4R, MC5R | Positive Allosteric Modulator, Biased Agonist (ERK1/2) | Potentiates agonist-induced cAMP signaling; directly activates ERK1/2 pathway. | [1][2] |
| GSK3397744 | MC4R | Positive Allosteric Modulator | A potent small molecule PAM that inhibits food intake and weight gain in mice. | |
| VU0055768 | MC4R | Positive Allosteric Modulator | Reduces high-fat diet-induced weight gain in mice. | |
| Imperatorin | MC4R (putative) | Positive Modulator (potential PDE inhibitor) | 8-fold increase in α-MSH-induced cAMP signaling in an MC4R reporter assay. | |
| Deracoxib | MC4R (putative) | Positive Modulator (PDE inhibitor) | 5-fold increase in α-MSH-induced cAMP signaling in an MC4R reporter assay; identified as a PDE inhibitor. | |
| Osthol, Prenyletin | MC4R (putative) | Positive Modulators | Identified as positive modulators in a high-throughput screen. |
It is important to note that while imperatorin and deracoxib showed potentiation of MC4R signaling, their activity may be attributable to phosphodiesterase (PDE) inhibition rather than direct allosteric modulation of the receptor. Further validation is required to confirm their mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound's allosteric modulation.
This assay is used to determine the effect of a compound on the intracellular accumulation of cyclic AMP (cAMP) in response to receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human melanocortin receptor of interest (e.g., MC3R) are cultured in appropriate media and seeded into 384-well plates.
-
Compound Preparation: this compound and the orthosteric agonist (e.g., α-MSH) are prepared in assay buffer at various concentrations.
-
Assay Procedure:
-
For agonist mode, cells are incubated with varying concentrations of this compound alone.
-
For PAM mode, cells are co-incubated with a fixed, sub-maximal concentration (EC20) of the orthosteric agonist and varying concentrations of this compound.
-
-
Lysis and Detection: After incubation, cells are lysed, and the cAMP levels are quantified using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The HTRF ratio is used to determine the concentration of cAMP. Dose-response curves are generated to calculate EC50 values and the fold-shift in the presence of the PAM.
This assay measures the activation of the MAP kinase signaling pathway by quantifying the phosphorylation of ERK1/2.
-
Cell Culture and Stimulation: HEK293 cells expressing the melanocortin receptor are serum-starved and then stimulated with this compound or the orthosteric agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the allosteric modulation of melanocortin receptors.
References
A Comparative Analysis of Fenoprofen and Ketoprofen Derivatives: Efficacy, Safety, and Mechanisms of Action
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), fenoprofen and ketoprofen, both derivatives of propionic acid, are well-established for their analgesic, anti-inflammatory, and antipyretic properties.[1] This guide provides a detailed comparative analysis of their derivatives, focusing on experimental data to elucidate their performance, safety profiles, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Efficacy and Selectivity: A Quantitative Comparison
The therapeutic effects of this compound and ketoprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] The development of derivatives of these parent drugs has been largely focused on improving efficacy, enhancing selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to reduce gastrointestinal side effects, and modifying pharmacokinetic profiles.[2][3]
Below are tables summarizing the available quantitative data on the anti-inflammatory, analgesic, and COX-inhibitory activities of various this compound and ketoprofen derivatives.
Table 1: Anti-inflammatory Activity of this compound and Ketoprofen Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |
| This compound | Egg white induced paw edema in rats | - | Standard | [4] |
| This compound Hydrazone (H3) | Egg white induced paw edema in rats | - | > this compound | [4] |
| Ketoprofen | Carrageenan-induced rat paw edema | 25 mg/kg | 91.8 - 113.3% (relative to derivatives) | [5] |
| Ketoprofen Ester Prodrugs | Carrageenan-induced rat paw edema | Equimolar to 25 mg/kg Ketoprofen | 91.8 - 113.3% | [5] |
| Ketoprofen-Thiadiazole Derivative (Compound 2) | - | - | 36.94% | [6] |
| Dexketoprofen Alanine Derivative | Carrageenan-induced paw edema in rats | - | Most potent among tested derivatives | [7] |
Table 2: Analgesic Activity of this compound and Ketoprofen Derivatives
| Compound | Animal Model | Dose | % Protection / Inhibition | Reference |
| Ketoprofen | Acetic acid-induced writhing in mice | - | Standard | [8] |
| Ketoprofen Ester Prodrugs | Acetic acid-induced writhing in mice | Equimolar to Ketoprofen | Improved over parent drug | [8] |
| Ibuprofen-Thiadiazole Derivative (Compound 3) | - | - | Maximal activity with less ulcerogenic effect | [3] |
Table 3: COX-1 and COX-2 Inhibitory Activity (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | - | - | - | - |
| Ketoprofen | - | - | - | - |
| Dexketoprofen | 0.0015 ± 0.0006 | 0.13 ± 0.02 | 0.0115 | [3] |
| Dexketoprofen Tryptophan Derivative (Compound 4) | >100 | 37.55 ± 3.43 | <0.01 | [3] |
| Ketoprofen Amide Derivatives | Moderate (IC50: 10–25 μM) for cytostatic activity | - | - | [2] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Gastrointestinal Safety Profile: A Major Consideration
A primary drawback of traditional NSAIDs is their potential for gastrointestinal toxicity, largely attributed to the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.[3] The development of derivatives, particularly prodrugs, aims to mitigate this issue.[5][8]
Table 4: Ulcerogenic Potential of this compound and Ketoprofen Derivatives
| Compound | Animal Model | Dose | Ulcer Index | Reference |
| Ketoprofen | Rats | - | Significantly higher than its ester prodrugs | [5] |
| Ketoprofen Ester Prodrugs | Rats | - | Significantly lower than ketoprofen | [5] |
| Ketoprofen-Thiadiazole Derivative (Compound 2) | - | - | Least ulcer index among tested | [3] |
| Ibuprofen-Thiadiazole Derivative (Compound 3) | - | - | Less ulcerogenic effect | [3] |
Pharmacokinetic Profile of Derivatives
Modifying the chemical structure of this compound and ketoprofen can significantly alter their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The synthesis of ester and amide prodrugs often leads to increased lipophilicity, which can enhance oral absorption.[8]
Table 5: Pharmacokinetic Parameters of Selected Derivatives
| Compound | Key Pharmacokinetic Feature | Observation | Reference |
| This compound | Bioavailability | Approx. 85% | [9] |
| Half-life | Approx. 3 hours | [9] | |
| Ketoprofen | Bioavailability | Approx. 90% | [10] |
| Half-life | 2 to 4 hours | [10] | |
| Ketoprofen-Dextran Ester Prodrugs | Bioavailability | 67-100% of parent ketoprofen | [11] |
| Onset of Action | Lag time of 2-3 hours | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound/ketoprofen derivatives)
-
Reference standard (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
Animals are divided into groups: control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
Objective: To evaluate the peripheral analgesic activity of a test compound.
Animals: Swiss albino mice (20-25 g).
Materials:
-
Acetic acid (0.6% v/v in distilled water)
-
Test compounds (this compound/ketoprofen derivatives)
-
Reference standard (e.g., Aspirin or Diclofenac sodium)
-
Vehicle
Procedure:
-
Animals are divided into groups: control, standard, and test groups.
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.
-
Immediately after the injection, each mouse is placed in an individual observation box.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage protection (analgesic activity) is calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Methodology: A common method involves using a colorimetric or fluorometric COX inhibitor screening assay kit.
General Procedure:
-
The reaction is initiated by adding arachidonic acid to a reaction mixture containing the heme, a COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2).
-
The peroxidase component of the COX enzyme then reduces PGG2 to PGH2.
-
In the presence of a colorimetric or fluorometric substrate, the peroxidase activity is measured by monitoring the change in absorbance or fluorescence.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound and Ketoprofen derivatives.
Caption: General experimental workflow for NSAID derivative screening.
Conclusion
The derivatization of this compound and ketoprofen presents a promising strategy to enhance their therapeutic index. The available data, predominantly on ketoprofen derivatives, demonstrates that chemical modifications such as esterification and amidation can lead to compounds with comparable or enhanced anti-inflammatory and analgesic activities, coupled with a significantly improved gastrointestinal safety profile. Ester and amide prodrugs, in particular, have shown potential in reducing ulcerogenicity.
While direct comparative data between a wide range of this compound and ketoprofen derivatives is limited, the principles of derivative design—masking the free carboxylic acid group and modulating lipophilicity—apply to both parent molecules. Future research should focus on conducting direct comparative studies of this compound and ketoprofen derivatives under standardized experimental conditions to provide a clearer, quantitative basis for selecting lead candidates for further development. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]
- 8. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Bioavailability of ketoprofen from orally administered ketoprofen-dextran ester prodrugs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Neuroinflammatory Effects of Fenoprofen In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro neuroinflammatory effects of fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), relative to other commonly used NSAIDs. While direct in vitro data on this compound's impact on microglial activation and cytokine production is limited in publicly available literature, this document synthesizes its known biochemical properties with extensive data on comparator compounds to offer a framework for its evaluation.
Comparison of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. This compound is a non-selective inhibitor of both COX-1 and COX-2.[1] The half-maximal inhibitory concentrations (IC₅₀) are key parameters for comparing the potency and selectivity of NSAIDs.
| Compound | Chemical Class | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) | Reference(s) |
| This compound | Propionic Acid Derivative | 7.6 | 58 | 7.63 | [2] |
| Ibuprofen | Propionic Acid Derivative | 12 | 80 | 6.67 | [3] |
| Naproxen | Propionic Acid Derivative | 2.6 | 4.0 | 1.54 | [4] |
| Diclofenac | Acetic Acid Derivative | 0.076 | 0.026 | 0.34 | [3] |
| Celecoxib | Coxib | 82 | 6.8 | 0.08 | [3] |
Note: IC₅₀ values can vary between studies depending on the specific in vitro assay conditions (e.g., purified enzyme vs. whole blood assays). A lower IC₅₀ value indicates greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Effects on Microglial Activation and Cytokine Production
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental approaches for assessing the neuroinflammatory effects of compounds like this compound, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: LPS-induced pro-inflammatory signaling in microglia.
Caption: In vitro workflow for assessing anti-neuroinflammatory effects.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the neuroinflammatory effects of a test compound like this compound.
Protocol 1: In Vitro Microglial Activation and Cytokine Production Assay
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines by microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (this compound) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include wells with vehicle-treated, non-LPS-stimulated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well plate
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compound and control inhibitors.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations (or vehicle for control wells).
-
Enzyme Addition: Add either purified COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.
-
Measurement: Immediately measure the product formation (e.g., Prostaglandin E₂) over time using a plate reader. This is often done indirectly by measuring the peroxidase activity of COX.
-
Data Analysis: Calculate the rate of reaction from the kinetic data. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Conclusion
Based on available in vitro data, this compound is a non-selective COX inhibitor with a slight preference for COX-1.[2] Its profile is comparable to that of ibuprofen in terms of non-selective COX inhibition. While extensive studies demonstrate that other non-selective NSAIDs like ibuprofen can suppress pro-inflammatory cytokine production in activated microglia,[7] similar research specifically on this compound is needed to definitively characterize its neuroinflammatory effects. The experimental protocols and pathways detailed in this guide provide a robust framework for conducting such investigations, which are essential for a comprehensive understanding of this compound's potential role in modulating neuroinflammatory processes.
References
- 1. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Fenoprofen's Efficacy in Non-Arthritic Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fenoprofen's efficacy in non-arthritic inflammatory disease models. While extensively studied in arthritic conditions, the utility of this compound in other inflammatory contexts is an area of growing interest. This document summarizes key experimental findings, compares this compound with other common non-steroidal anti-inflammatory drugs (NSAIDs), and provides detailed experimental protocols and relevant signaling pathways to support further research and development.
Executive Summary
This compound, a propionic acid derivative, demonstrates anti-inflammatory, analgesic, and antipyretic properties primarily through the non-selective inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes. This inhibition curtails the production of prostaglandins, key mediators of inflammation and pain.[1][2][3] Recent studies have begun to explore its efficacy beyond arthritis, with notable findings in a rodent model of endometriosis. This guide focuses on comparing this compound's performance with other widely used NSAIDs, namely ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib, in two distinct non-arthritic inflammatory models: endometriosis and carrageenan-induced paw edema.
Comparative Efficacy in a Rodent Model of Endometriosis
A recent study highlighted the potential of this compound in treating endometriosis-associated pain. The study utilized a transcriptomics-based drug repositioning approach to identify this compound as a promising candidate and subsequently validated its efficacy in a rat model of surgically induced endometriosis.[4]
Data Presentation: Efficacy in Endometriosis-Associated Vaginal Hyperalgesia
| Treatment Group | Nociceptive Threshold (grams) - Post-Treatment | Change from Baseline |
| This compound | Data not quantitatively specified, but described as significantly alleviating hyperalgesia | Significant improvement |
| Ibuprofen (Positive Control) | Data not quantitatively specified, but described as significantly alleviating hyperalgesia | Significant improvement |
| No Treatment (Endometriosis) | Maintained vaginal hyperalgesia | No improvement |
| Sham Surgery (No Endometriosis) | Normal nociceptive threshold | Not applicable |
Finding: Oral treatment with this compound was observed to significantly alleviate endometriosis-associated vaginal hyperalgesia in a rat model, with an efficacy comparable to that of ibuprofen.[4]
Experimental Protocol: Surgically Induced Endometriosis in Rodents
This protocol is adapted from established methods for inducing endometriosis in mice and rats to study the pathophysiology of the disease and evaluate potential treatments.[1][5][6][7][8]
Objective: To create a syngeneic model of endometriosis in immunocompetent female rodents.
Materials:
-
8-week-old female mice or rats (e.g., C57BL/6 mice or Sprague Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Petri dishes
-
Povidone-iodine solution
-
Ophthalmic ointment
Procedure:
-
Donor Animal Preparation: Anesthetize a donor mouse/rat. Euthanize the animal via an approved method (e.g., cervical dislocation).
-
Uterine Tissue Excision: Make a midline abdominal incision to expose the uterus. Excise the uterine horns and place them in a petri dish containing cold, sterile saline.
-
Endometrial Tissue Preparation: Open one uterine horn longitudinally to expose the endometrium. Cut the uterine tissue into small fragments (e.g., 2x2 mm).
-
Recipient Animal Preparation: Anesthetize the recipient animal. Shave the abdomen and disinfect the surgical site with povidone-iodine. Apply ophthalmic ointment to the eyes.
-
Surgical Implantation: Make a small midline incision in the abdominal wall of the recipient animal. Suture the prepared endometrial fragments to the peritoneal wall or the intestinal mesentery.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-Operative Care: Monitor the animal for recovery. Administer analgesics as required. Endometriotic lesions are typically allowed to develop for a period of weeks (e.g., one month) before initiating treatment and assessing outcomes.[1][6]
Signaling Pathways in Endometriosis-Associated Inflammation
Endometriosis is characterized by a chronic inflammatory state. Several key signaling pathways are implicated in its pathogenesis, representing potential targets for therapeutic intervention.[2][3][9][10][11]
-
NF-κB Pathway: Activation of the Nuclear Factor-kappa B (NF-κB) pathway is a central event in endometriosis, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
-
Prostaglandin Pathway: Increased expression of COX-2 in endometriotic lesions leads to elevated production of Prostaglandin E2 (PGE2), which amplifies the inflammatory response.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation and invasion of ectopic endometrial cells.[2][3]
-
TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) pathway contributes to the development of fibrosis associated with endometriotic lesions.[2]
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wvj.science-line.com [wvj.science-line.com]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fenoprofen: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like fenoprofen are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste materials, aligning with best practices for laboratory and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a non-steroidal anti-inflammatory drug (NSAID) and, while not classified as a federally controlled substance, requires careful handling.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including a laboratory coat, chemical-resistant gloves, and safety glasses.[6][7]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7]
-
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures. All materials used for cleanup should be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must comply with all applicable local, state, and federal regulations. The most recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[8]
Step 1: Waste Classification and Segregation
Properly classify and segregate all waste streams contaminated with this compound. Do not mix this compound waste with non-hazardous laboratory trash.
| Waste Type | Description | Recommended Disposal Container |
| Solid this compound Waste | Unused, expired, or surplus pure this compound compound. | A designated, compatible, and clearly labeled container for solid hazardous chemical waste. |
| Contaminated Labware | Non-sharp items such as gloves, bench paper, weighing boats, and pipette tips that have contacted this compound. | Double-bagged and placed within a labeled hazardous waste container. |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, or any sharp items contaminated with this compound. | A puncture-resistant sharps container clearly labeled as "Hazardous Waste." |
| Liquid this compound Waste | Solutions containing this compound, including experimental solutions and solvent rinsates from containers. | A designated, compatible, and securely sealed container for liquid hazardous chemical waste. |
Step 2: Container Management
All hazardous waste containers must be managed according to the following guidelines:
-
Compatibility: Ensure the container material is chemically compatible with this compound and any solvents used.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Disposal and Removal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste down the drain or in the regular trash, as this can lead to environmental contamination.[8][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
References
- 1. This compound: Key Safety & Patient Guidance [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. This compound (Nalfon): Arthritis Drug Side Effects & Dosage [medicinenet.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. From prescription to pollution: The ecological consequences of NSAIDs in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Fenoprofen
Essential safety protocols and operational plans for the laboratory handling of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), are critical for ensuring the well-being of researchers and the integrity of scientific work. This guide provides immediate, procedural, and step-by-step information for drug development professionals, scientists, and researchers. Adherence to these guidelines is paramount for minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2] Engineering controls, such as the use of a chemical fume hood or a designated ventilated area, should be the primary line of defense, with PPE serving as an essential secondary barrier.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles with side-shields. A face shield may be required for operations with a high risk of splashing. | To prevent eye contact with this compound powder or solutions, which could cause irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or impervious clothing that covers the arms. | To avoid direct skin contact. While not classified as a skin irritant, prolonged or repeated contact should be avoided. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a ventilated enclosure. | To prevent inhalation of airborne particles, which may cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to prevent contamination and ensure safety.
Handling Procedures
-
Preparation: Designate a specific area for handling this compound. Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Weighing and Transfer: Conduct all weighing and transfer operations of this compound powder within a chemical fume hood or other ventilated enclosure to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[3] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Cleanup Protocol
In the event of a this compound powder spill, follow these steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including respiratory protection.
-
Contain the Spill: Cover the spill with a damp cloth or paper towels to avoid generating airborne dust.
-
Clean the Spill: Carefully scoop the contained powder into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. |
Visual Guidance: this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
